7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Description
Phytochemical Classification and Botanical Origin of Bavachin
Bavachin is classified as a flavonoid, specifically a flavanone (B1672756). phytolab.com Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their various biological activities. nih.gov The primary botanical source of Bavachin is the plant Psoralea corylifolia L., commonly known as "Bakuchi" in the Ayurvedic system of medicine and "Bu-gu-zhi" in Traditional Chinese Medicine. benthamdirect.comjacjournal.orgbotanyjournals.com Psoralea corylifolia is an annual herb belonging to the Fabaceae family and is widely distributed in tropical and subtropical regions, including India and China. jacjournal.orgbotanyjournals.com Bavachin is predominantly found in the seeds and fruits of this plant. benthamdirect.comeurekaselect.com
The chemical structure of Bavachin is characterized as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. nih.govcdutcm.edu.cnsigmaaldrich.com Its molecular formula is C₂₀H₂₀O₄, and its molecular weight is approximately 324.4 g/mol . nih.govcdutcm.edu.cnsigmaaldrich.comcaymanchem.com
Table 1: Chemical Information for Bavachin
| Property | Value | Source |
| PubChem CID | 14236566 | nih.govcdutcm.edu.cnuni.lu |
| CAS Number | 19879-32-4 | nih.govcdutcm.edu.cnsigmaaldrich.comcaymanchem.comscbt.comsigmaaldrich.com |
| Molecular Formula | C₂₀H₂₀O₄ | nih.govcdutcm.edu.cnsigmaaldrich.comcaymanchem.comscbt.comsigmaaldrich.com |
| Molecular Weight | 324.4 | cdutcm.edu.cncaymanchem.com |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | nih.govcdutcm.edu.cn |
| InChI Key | OAUREGNZECGNQS-IBGZPJMESA-N | cdutcm.edu.cncaymanchem.comuni.lu |
Historical Perspectives and Evolution of Bavachin Research
Psoralea corylifolia, the source plant of Bavachin, has a long history of use in traditional medicine systems like Ayurveda and Traditional Chinese Medicine for treating various ailments, particularly skin diseases such as leucoderma and psoriasis, as well as bone diseases. benthamdirect.comjacjournal.orgbotanyjournals.comresearchgate.net This traditional use provided the initial impetus for scientific investigation into the plant's bioactive compounds.
Early research likely focused on isolating and identifying the chemical constituents responsible for the observed therapeutic effects. As analytical techniques advanced, Bavachin was identified as one of the key phytochemicals present in Psoralea corylifolia. The evolution of research has moved from basic identification to exploring the specific pharmacological activities of isolated Bavachin. This includes in vitro studies on cell lines and in vivo studies using animal models to understand its mechanisms of action and potential therapeutic applications. The increasing interest in natural products for drug discovery has further propelled research into compounds like Bavachin.
Current Trajectories and Significance of Preclinical Investigations on Bavachin
Current preclinical investigations on Bavachin are exploring a wide range of potential therapeutic applications, reflecting its multi-functional nature. Research highlights its diverse pharmacological activities, including estrogen-like, anti-inflammatory, anti-tumor, immunoregulatory, and anti-diabetic effects. researchgate.netexploverpub.com
Significant research findings in preclinical studies include:
Estrogen Receptor Modulation: Bavachin has been shown to act as a weak phytoestrogen by binding and activating estrogen receptors, with a preference for ERβ over ERα in some studies. nih.govselleckchem.com This activity suggests potential in areas related to estrogen deficiency. nih.gov
Anti-inflammatory Effects: Studies indicate Bavachin's ability to exert anti-inflammatory effects, potentially by modulating signaling pathways such as the NF-κB pathway. exploverpub.comnih.gov It has shown promise in ameliorating asthma inflammation in animal models by downregulating STAT6 phosphorylation and GATA-3 expression. exploverpub.com
Anti-tumor Activity: Preclinical studies have investigated Bavachin's anti-tumor potential. It has demonstrated the ability to suppress the growth and enhance the efficacy of chemotherapy agents like temozolomide (B1682018) in glioblastoma cells. ajuronline.org Bavachin has also been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation, mitochondrial membrane potential reduction, and ER stress. ajuronline.orgresearchgate.net
Metabolic Effects: Research suggests Bavachin's involvement in regulating glucose and lipid metabolism. It has been reported to improve insulin-dependent glucose uptake in adipocytes and myoblasts and increase PPARγ transcriptional activity. nih.gov More recent studies highlight its potential in protecting against diet-induced hepatic steatosis and obesity in mice by repressing lipogenesis and promoting fat thermogenesis. researchgate.netnih.gov Bavachin has been found to target AKT and GSK-3β phosphorylation, improving insulin (B600854) signaling activity. researchgate.net
Antibacterial Activity: Bavachin has demonstrated antibacterial properties and can enhance the efficacy of existing antibiotics, such as colistin (B93849), against colistin-resistant Gram-negative bacteria by disrupting bacterial membrane structure and increasing ROS levels. nih.gov
Immunomodulatory Effects: Bavachin has shown immunoadjuvant activity by targeting the NFAT signaling pathway. exploverpub.com
These preclinical findings underscore the significance of Bavachin as a compound with multi-target potential, warranting further investigation into its mechanisms of action and potential therapeutic development. exploverpub.com
Table 2: Summary of Preclinical Research Findings
| Area of Investigation | Key Findings | Source |
| Estrogen Receptor Modulation | Acts as a weak phytoestrogen, binding and activating ERs (preference for ERβ). | nih.govselleckchem.com |
| Anti-inflammatory Effects | Inhibits inflammatory pathways (e.g., NF-κB), ameliorates asthma inflammation in animal models. | exploverpub.comnih.gov |
| Anti-tumor Activity | Suppresses cancer cell growth, enhances chemotherapy efficacy (e.g., temozolomide), induces apoptosis via various pathways. | ajuronline.orgresearchgate.net |
| Metabolic Effects | Improves insulin sensitivity, increases PPARγ activity, protects against hepatic steatosis and obesity, regulates AKT and GSK-3β phosphorylation. | researchgate.netnih.gov |
| Antibacterial Activity | Possesses antibacterial properties, enhances colistin efficacy against resistant bacteria, disrupts bacterial membranes, increases ROS. | nih.gov |
| Immunomodulatory Effects | Exhibits immunoadjuvant activity by targeting the NFAT signaling pathway. | exploverpub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUREGNZECGNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415783 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-32-4 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Pharmacological Investigations of Bavachin
Antineoplastic and Anticancer Mechanisms of Bavachin
Bavachin, a flavonoid compound isolated from the fruits of Psoralea corylifolia L., has demonstrated notable antineoplastic and anticancer properties in various preclinical studies. nih.gov Research indicates that its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis), and the inhibition of cellular growth and spread. nih.govnih.gov Studies have shown that bavachin can suppress the growth of various tumor cells, including those of laryngopharyngeal, colorectal, and hepatocellular carcinoma. nih.govcjnmcpu.comnih.gov
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and inducing it is a primary strategy for many cancer treatments. cjnmcpu.com Bavachin has been shown to trigger apoptosis in cancer cells through several interconnected signaling pathways, including the mitochondrial pathway and the endoplasmic reticulum stress response. nih.govnih.gov
The mitochondrial pathway of apoptosis is a major mechanism through which bavachin exerts its anticancer effects. This pathway is characterized by its regulation of the Bcl-2 family of proteins. jst.go.jp Studies on laryngopharyngeal cancer cells have shown that bavachin treatment upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial dysfunction. jst.go.jp Furthermore, bavachin has been observed to decrease the expression of mitochondrial dynamics proteins MFN1 and MFN2. nih.gov It also promotes the generation of reactive oxygen species (ROS) and suppresses the mitochondrial membrane potential (MMP), further contributing to mitochondrial-mediated apoptosis. nih.gov
Bavachin has been identified as an inducer of endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis. nih.govjst.go.jp In human hepatocellular carcinoma (HepG2) cells, bavachin was found to significantly trigger ER stress in a dose-dependent manner. nih.govjst.go.jp This process is linked to mitochondrial regulation, where bavachin-induced ROS accumulation and a decrease in Mitofusin 2 (Mfn2) expression contribute to ER stress through the protein kinase B (Akt) pathway. jst.go.jpsemanticscholar.org The inhibition of ER stress has been shown to attenuate bavachin-triggered cell apoptosis, confirming the critical role of this pathway in its cytotoxic effects. jst.go.jp More recent studies have also implicated the Wnt/β-catenin signaling pathway in activating dynamic-related protein 1 (DRP1)-mediated mitochondrial fission and subsequent ER stress-related apoptosis in liver cells. nih.govresearchgate.net
The activation of the caspase cascade is a central event in the execution phase of apoptosis. inflammasomelab.com Research has confirmed that bavachin-induced apoptosis is caspase-dependent. In studies involving human colorectal cancer cells, treatment with bavachin led to a significant up-regulation in the levels of cleaved Caspase-3 and its substrate, cleaved Poly (ADP-ribose) polymerase (PARP). cjnmcpu.com The cleavage and activation of these proteins are hallmark indicators of apoptosis, signifying that bavachin effectively initiates this terminal cell death program in cancer cells. cjnmcpu.com
Bavachin exerts its pro-apoptotic effects by modulating a range of key regulatory proteins. A consistent finding across multiple cancer cell types is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This regulation is fundamental to its ability to trigger the mitochondrial apoptosis pathway. nih.gov In addition to the Bcl-2 family, bavachin influences other critical proteins involved in cell death and proliferation.
In colorectal cancer cells, bavachin was found to increase the expression of Gadd45a, a protein involved in DNA damage response and cell cycle control, at both the protein and mRNA levels. cjnmcpu.com Silencing Gadd45a was shown to reverse the apoptotic effects of bavachin, highlighting its importance in this process. cjnmcpu.com Furthermore, bavachin treatment suppresses the expression of cell cycle regulatory proteins such as CDK4/6 and CyclinD1 in laryngopharyngeal cancer cells. nih.gov
Table 1: Effect of Bavachin on Apoptosis-Related Proteins in Cancer Cells
| Cell Line | Protein | Effect of Bavachin Treatment | Reference |
|---|---|---|---|
| Tu212 & FaDu (Laryngopharyngeal) | Bax | Increased Expression | nih.gov |
| Tu212 & FaDu (Laryngopharyngeal) | Bcl-2 | Decreased Expression | nih.gov |
| HT-29 & HCT 116 (Colorectal) | Cleaved Caspase-3 | Increased Expression | cjnmcpu.com |
| HT-29 & HCT 116 (Colorectal) | Cleaved PARP | Increased Expression | cjnmcpu.com |
| HT-29 & HCT 116 (Colorectal) | Gadd45a | Increased Expression | cjnmcpu.com |
| Tu212 & FaDu (Laryngopharyngeal) | CDK4/6 | Suppressed Expression | nih.gov |
Beyond inducing apoptosis, bavachin actively inhibits the proliferation and migration of cancer cells, which are crucial processes for tumor growth and metastasis. nih.gov In studies on laryngopharyngeal cancer, bavachin was shown to significantly suppress both cell proliferation and migration capabilities in vitro. nih.gov Similar effects were observed in hepatocellular carcinoma cells, where bavachin intervention markedly reduced both proliferation and migration. nih.gov The mechanism behind this involves the regulation of key signaling pathways, such as the MAPK and STAT3 pathways. nih.gov By downregulating the phosphorylation of STAT3 and upregulating the mitogen-activated protein kinase (MAPK), bavachin can effectively halt the cell cycle and induce apoptosis, thereby suppressing cancer cell growth. nih.gov
Table 2: Effect of Bavachin on Apoptosis Rates in Laryngopharyngeal Cancer Cells
| Cell Line | Treatment | Cellular Apoptosis Rate (%) | Reference |
|---|---|---|---|
| Tu212 | Control (0.1% DMSO) | 11.43 | nih.gov |
| Tu212 | 20 µM/L Bavachin | 25.50 | nih.gov |
| FaDu | Control (0.1% DMSO) | 9.81 | nih.gov |
Intracellular Signaling Pathway Modulation by Bavachin
The STAT3 signaling pathway is often constitutively active in cancer, promoting cell proliferation and survival. Bavachin has been identified as an inhibitor of this pathway. In laryngopharyngeal cancer cells, bavachin treatment downregulated the phosphorylation level of STAT3. nih.gov Similarly, in multiple myeloma (MM) cell lines, bavachin was found to inhibit the activation of STAT3. nih.gov This inhibition contributes to the pro-apoptotic effects of bavachin, as it was associated with decreased expression of STAT3 target genes like Bcl-2, Bcl-xL, XIAP, and survivin. nih.govnih.gov By targeting the STAT3 pathway, bavachin can disrupt a key signaling node that is critical for the survival and proliferation of various cancer cells. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The effect of bavachin on this pathway appears to be context-dependent. In laryngopharyngeal cancer, bavachin was shown to upregulate the phosphorylation of p38 and JNK, suggesting activation of these stress-related kinase pathways which can lead to apoptosis. nih.gov
In colorectal cancer cells, bavachin treatment also led to the activation of the MAPK signaling pathway, evidenced by increased phosphorylation of p38, JNK, and ERK. cjnmcpu.comnih.gov This activation was linked to the upregulation of Gadd45a, a protein involved in DNA damage response and apoptosis. cjnmcpu.comnih.gov Inhibition of the p38, JNK, or ERK pathways weakened the bavachin-induced upregulation of Gadd45a, confirming the role of MAPK signaling in mediating bavachin's pro-apoptotic effects in this cancer type. cjnmcpu.comnih.gov
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Regulation
Bavachin has been identified as a modulator of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. In studies involving hepatocellular carcinoma (HCC) cells, Bavachin was found to exert anti-cancer effects by activating this pathway. ijcce.ac.ir This activation is a key component of its ability to induce ferroptosis, a form of iron-dependent regulated cell death. The modulation of the Nrf2/HO-1 pathway by Bavachin leads to an increase in lipid peroxidation, a hallmark of ferroptosis, ultimately inhibiting the malignant progression of HCC cells. ijcce.ac.ir
The mechanism involves Bavachin stimulating the nuclear translocation of Nrf2, which in turn upregulates the expression of its target gene, Heme Oxygenase-1 (HO-1). This pathway is instrumental in promoting the release of reactive oxygen species (ROS) and enhancing lipid peroxidation, contributing to the compound's anti-tumor activity. ijcce.ac.ir
Wnt Signaling Pathway Activation by Bavachin
Preclinical research indicates that Bavachin interacts with the Wnt/β-catenin signaling pathway, a cascade crucial for cell proliferation and differentiation. However, contrary to activation, studies suggest a detrimental targeting of this pathway by Bavachin, particularly in the context of hepatotoxicity. One study demonstrated that Bavachin induces liver injury and apoptosis by targeting the Wnt/β-catenin/DRP1 signaling pathway, which leads to mitochondrial dysfunction. This suggests an inhibitory or disruptive role rather than a direct activation of the pathway's conventional functions.
cAMP/PKA/CREB Signaling Pathway Mediation
The role of Bavachin in the mediation of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway has not been extensively documented in available preclinical studies. This pathway is a fundamental cascade that regulates a multitude of cellular processes, including metabolism, gene transcription, and cell proliferation. While the cAMP/PKA/CREB pathway is a known target for various natural compounds, specific research detailing the direct effects of Bavachin on its components and downstream targets is limited in the current scientific literature.
Ferroptosis Induction Mechanisms by Bavachin
Bavachin has been shown to be a potent inducer of ferroptosis in various cancer cell lines, including osteosarcoma and laryngopharyngeal cancer. ajuronline.org Its mechanism of action is multifaceted and involves the modulation of several key regulatory proteins and pathways.
In osteosarcoma cells, Bavachin triggers ferroptosis by regulating the STAT3/P53/SLC7A11 axis. It inactivates STAT3, leading to an upregulation of p53, which in turn suppresses the expression of SLC7A11, a cystine/glutamate antiporter crucial for the synthesis of the antioxidant glutathione (GSH). This disruption of the cellular antioxidant system leads to an accumulation of lipid-based reactive oxygen species (ROS) and subsequent ferroptotic cell death.
Further mechanistic studies reveal that Bavachin treatment results in:
Increased Intracellular Iron: An elevation in the levels of ferrous iron.
ROS Accumulation: A significant increase in intracellular ROS.
Lipid Peroxidation: Enhanced levels of malondialdehyde (MDA), a product of lipid peroxidation.
GSH Depletion: A reduction in the levels of glutathione.
GPX4 Downregulation: Suppression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. ajuronline.org
In hepatocellular carcinoma, this ferroptosis induction is mediated by the activation of the Nrf2/HO-1 pathway, which enhances lipid peroxidation. ijcce.ac.ir
| Biomarker | Effect of Bavachin Treatment | Cancer Cell Line |
|---|---|---|
| Intracellular Ferrous Iron | Increase | Osteosarcoma |
| Reactive Oxygen Species (ROS) | Increase | Osteosarcoma, Laryngopharyngeal Cancer |
| Malondialdehyde (MDA) | Increase | Hepatocellular Carcinoma |
| Glutathione (GSH) | Decrease | Osteosarcoma, Laryngopharyngeal Cancer |
| Glutathione Peroxidase 4 (GPX4) | Decrease | Laryngopharyngeal Cancer |
| SLC7A11 | Decrease | Osteosarcoma |
Molecular Target Identification and Validation in Bavachin Research
To better understand the pharmacological actions of Bavachin, researchers have worked to identify and validate its specific molecular targets. These investigations utilize both computational (in silico) modeling and experimental (in vitro) assays to pinpoint proteins with which Bavachin directly interacts to exert its biological effects.
In silico studies have identified human ornithine decarboxylase (ODC) as a high-confidence potential target of Bavachin. ajuronline.org ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Its expression and activity are often elevated in cancer cells, making it an attractive target for anti-cancer therapies. ajuronline.org
Computational docking models predict that Bavachin can bind to ODC, suggesting a mechanism whereby it may inhibit the enzyme's activity. ajuronline.org This inhibition is hypothesized to reduce the intracellular concentration of polyamines, thereby suppressing the growth of cancer cells, such as those in glioblastoma. ajuronline.org
| Predicted Target | Methodology | Predicted Outcome | Relevance |
|---|---|---|---|
| Ornithine Decarboxylase (ODC) | CB-Dock2, ChimeraX | Inhibition of ODC activity | Suppression of polyamine synthesis and cell growth |
In vitro enzymatic assays have demonstrated that Bavachin is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the development of several cancers, including non-small cell lung cancer. ijcce.ac.irijcce.ac.ir Aberrant ALK activity, often due to genetic rearrangements, drives tumor growth and survival.
A study investigating natural compounds as potential ALK inhibitors identified Bavachin as one of the most effective agents. ijcce.ac.irijcce.ac.ir The research established a specific inhibitory concentration for Bavachin against ALK, validating it as a direct molecular target.
| Molecular Target | Assay Type | IC50 Value (μM) |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | Enzymatic Assay | 0.018 ± 0.007 |
Estrogen Receptor (ERα, ERβ) Binding and Activation
Bavachin has been identified as a phytoestrogen that exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govkorea.ac.kr Preclinical studies demonstrate that bavachin acts as a weak agonist for these receptors. nih.govnih.govmdpi.com
A competitive binding assay revealed that bavachin displaces [3H] E2 from both human ERα (hERα) and human ERβ (hERβ) in a dose-dependent manner. nih.govkorea.ac.kr The half-maximal inhibitory concentration (IC50) values indicated a slightly stronger binding preference for ERβ over ERα. nih.govkorea.ac.kr In terms of receptor activation, bavachin was shown to stimulate transcription through both ERα and ERβ in reporter gene assays, with half-maximal effective concentration (EC50) values in the nanomolar range. nih.govnih.govmdpi.com Consistent with its binding preference, bavachin displayed an approximately two-fold greater preference for activating ERβ over ERα. nih.govkorea.ac.kr
Further studies in MCF-7 breast cancer cells, which endogenously express ERα, showed that bavachin could increase the mRNA levels of estrogen-responsive genes, such as pS2 and the progesterone receptor (PR). nih.govnih.gov
Table 1: Estrogen Receptor Binding and Activation Data for Bavachin
| Receptor | Assay Type | Value |
|---|---|---|
| Human ERα | Competitive Binding Assay (IC50) | 6.57 x 10⁻⁵ M |
| Human ERβ | Competitive Binding Assay (IC50) | 3.8 x 10⁻⁵ M |
| ERα | Reporter Gene Assay (EC50) | 320 nM |
| ERβ | Reporter Gene Assay (EC50) | 680 nM |
Interactions with Receptor Tyrosine Kinases (e.g., EGFR, c-Met, VEGFR2, c-Src, IGF1R, JAK2)
Direct preclinical evidence detailing the interactions of bavachin with several key receptor tyrosine kinases (RTKs)—including Epidermal Growth Factor Receptor (EGFR), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Src, Insulin-like Growth Factor 1 Receptor (IGF1R), and Janus Kinase 2 (JAK2)—is currently limited.
However, some studies have shown that bavachin can modulate downstream signaling pathways that are commonly regulated by these RTKs. For instance, bavachin has been observed to suppress the phosphorylation level of the Signal Transducer and Activator of Transcription 3 (STAT3) and upregulate the mitogen-activated protein kinase (MAPK) pathway in laryngopharyngeal cancer cells. nih.gov The STAT3 and MAPK pathways are critical downstream effectors of numerous RTKs. While this suggests an indirect influence on RTK signaling, further research is required to determine if bavachin directly binds to and inhibits the activity of specific receptor tyrosine kinases like EGFR, c-Met, VEGFR2, c-Src, IGF1R, or JAK2.
Other Predicted Molecular Targets of Bavachin (e.g., Cytochrome c oxidase (COX), Nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3))
Beyond its effects on estrogen receptors, preclinical studies have identified other molecular targets for bavachin, most notably the Nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3) inflammasome.
Bavachin has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages. nih.govnih.gov This inhibition leads to a reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov Mechanistic studies indicate that bavachin suppresses NLRP3 inflammasome activation by decreasing caspase-1 activation and repressing the expression of mature IL-1β. nih.govnih.govnih.gov It has also been observed to inhibit the formation of the inflammasome complex itself. nih.govnih.gov
In silico analyses and other preclinical models have also predicted Cytochrome c oxidase (COX) as a potential target of bavachin, suggesting a role in mitochondrial function and energy metabolism. nih.gov
Combination Therapeutic Modalities of Bavachin in Preclinical Cancer Models
The potential of bavachin to enhance the efficacy of conventional chemotherapy has been explored in several preclinical cancer models. Research has demonstrated synergistic anti-cancer effects when bavachin is combined with paclitaxel.
In studies using human placental choriocarcinoma cell lines (JEG3 and JAR), the combination of bavachin and paclitaxel resulted in a synergistic cytotoxic effect. nih.govkorea.ac.kr This suggests that bavachin may enhance the sensitivity of these cancer cells to paclitaxel.
Similar synergistic activity was observed in ovarian cancer cells (ES2 and OV90). nih.gov Combination treatment with bavachin and paclitaxel enhanced the cytotoxic effects of paclitaxel in these cell lines. nih.gov The proposed mechanisms for this synergy involve bavachin's ability to disrupt mitochondrial function and induce endoplasmic reticulum stress, thereby augmenting the anti-cancer action of paclitaxel. nih.gov These findings indicate that bavachin could serve as a promising agent for combination therapy to improve outcomes and potentially overcome resistance to conventional chemotherapeutic drugs in certain cancers.
Anti-inflammatory and Immunomodulatory Effects of Bavachin
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
A significant component of bavachin's anti-inflammatory and immunomodulatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. upenn.edu The NF-κB pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.
Preclinical studies have demonstrated that bavachin can potently suppress NF-κB activation induced by pro-inflammatory stimuli such as interleukin-1 beta (IL-1β) and lipopolysaccharide (LPS). nih.govnih.govupenn.edu The mechanism of inhibition involves preventing the degradation of the inhibitor of kappa B alpha (IκBα). upenn.edu By stabilizing IκBα, bavachin effectively blocks the nuclear translocation of the active NF-κB subunits, p65 and p50. upenn.edunih.gov This sequestration of NF-κB in the cytoplasm prevents it from binding to DNA and transcribing pro-inflammatory genes.
This inhibitory effect on the NF-κB pathway has been observed in various cell types, including chondrocytes and macrophages. nih.govnih.govupenn.edu By targeting the IκB kinase (IKK)-IκBα-NF-κB signaling cascade, bavachin reduces the production of downstream inflammatory mediators, thereby exerting its anti-inflammatory effects. upenn.edu
Regulation of the A20 Ubiquitin-Editing Complex in Neuroinflammation
Neuroinflammation is a critical factor in the progression of central nervous system disorders. Research has identified Bavachin as a potent modulator of neuroinflammatory processes, primarily through its influence on the A20 ubiquitin-editing complex. nih.gov The A20 protein, also known as tumor necrosis factor alpha-induced protein 3 (TNFAIP3), is a key negative regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central inflammatory pathway. nih.govmdpi.comiastate.edu
Studies in microglial cells have demonstrated that Bavachin can significantly upregulate the expression of A20. nih.gov This upregulation is crucial for its anti-neuroinflammatory effects. The mechanism involves enhancing the interaction within the A20 ubiquitin-editing enzyme complex, which includes A20, Tax1-binding protein 1 (TAX1BP1), and the E3 ubiquitin ligase Itch. nih.gov By promoting the assembly and function of this complex, Bavachin leads to the subsequent downregulation of K63-linked ubiquitination of TNF receptor-associated factor 6 (TRAF6). nih.govmdpi.com This deubiquitination of TRAF6 effectively inhibits the downstream NF-κB signaling pathway, thereby reducing the inflammatory response in the central nervous system. nih.gov The critical role of A20 in this process was confirmed in experiments where silencing the A20 gene (siRNA-A20 knockdown) attenuated the anti-inflammatory effects of Bavachin. nih.gov
These findings highlight that Bavachin exerts its anti-neuroinflammatory effects by targeting and positively regulating the A20 ubiquitin-editing complex, thus inhibiting NF-κB-mediated inflammation. nih.gov
Table 1: Effect of Bavachin on the A20 Ubiquitin-Editing Complex and NF-κB Signaling
| Molecular Target | Effect of Bavachin | Consequence |
|---|---|---|
| A20 (TNFAIP3) Expression | Upregulation | Enhanced negative regulation of NF-κB |
| A20 Complex Interaction | Increased interaction between A20, TAX1BP1, and Itch | Enhanced ubiquitin-editing activity |
| TRAF6 Ubiquitination | Downregulation of K63-linked ubiquitination | Inhibition of NF-κB pathway activation |
STAT6 and GATA-3 Expression Modulation in Inflammatory Responses
Bavachin has also been shown to modulate inflammatory responses by targeting key transcription factors involved in immune cell differentiation, specifically Signal Transducer and Activator of Transcription 6 (STAT6) and GATA-binding protein 3 (GATA-3). These factors are pivotal in the development of T helper 2 (Th2) cell-mediated inflammatory conditions, such as allergic asthma.
Research has demonstrated that Bavachin can inhibit the expression of Interleukin-4 (IL-4), a key cytokine in Th2 responses. researchgate.net The underlying mechanism for this inhibition is the downregulation of STAT6 phosphorylation and the subsequent reduction in GATA-3 expression. researchgate.net The IL-4/STAT6 signaling pathway is a critical axis for Th2 differentiation, and GATA-3 is the master regulator of this process. researchgate.netnih.gov By interfering with STAT6 activation, Bavachin effectively blocks the downstream cascade that leads to GATA-3 expression and Th2 cytokine production. researchgate.net
In an animal model of asthma, treatment with Bavachin was found to ameliorate airway inflammation, which was associated with its ability to decrease IL-4 levels by modulating STAT6 phosphorylation and GATA-3 expression. researchgate.net This suggests that Bavachin has potential as a tool for controlling diseases where IL-4 and STAT6-dependent responses play a significant role. researchgate.net
Table 2: Modulation of STAT6 and GATA-3 by Bavachin
| Target Molecule | Effect of Bavachin | Cellular Outcome |
|---|---|---|
| STAT6 | Downregulation of phosphorylation | Inhibition of STAT6 activation |
| GATA-3 | Downregulation of expression | Suppression of Th2 cell differentiation |
Impact of Bavachin on Pro-inflammatory Mediator Production (NO, PGE2)
The anti-inflammatory properties of Bavachin extend to the inhibition of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). Overproduction of these molecules by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of many inflammatory conditions.
While direct studies on Bavachin's effect on NO and PGE2 are part of a broader investigation into flavonoids, research on related compounds from Psoralea corylifolia and other flavonoids provides strong evidence for this mechanism. For instance, prenylflavones isolated from Psoralea corylifolia have been shown to inhibit nitric oxide synthase expression in activated microglial cells. Flavonoids as a class are recognized for their ability to control the production of nitric oxide in murine macrophages, thereby modulating immune and inflammatory reactions. waocp.org This inhibition is often achieved by targeting the signaling pathways, such as NF-κB, that control the expression of iNOS and COX-2. A related compound, Isobavachin, has been shown to markedly reduce the overproduction of inflammatory mediators like NO.
PGE2 is a principal mediator of inflammation, and its synthesis is a target for anti-inflammatory drugs. nih.gov The anti-inflammatory effects of many natural compounds are attributed to their ability to suppress PGE2 levels. nih.govmdpi.com Given that Bavachin effectively inhibits the NF-κB pathway, which is a critical regulator of COX-2 expression, it is highly probable that its anti-inflammatory action includes the suppression of PGE2 production.
Chondroprotective Mechanisms of Bavachin
Bavachin has demonstrated significant potential as a chondroprotective agent, offering mechanisms to protect cartilage from inflammation-mediated damage, a key feature of osteoarthritis. The pro-inflammatory cytokine interleukin-1 beta (IL-1β) is a major contributor to the pathogenesis of this disease.
In vitro studies using human chondrocytes have shown that Bavachin can potently counteract the effects of IL-1β. waocp.org Its primary mechanism in this context is the inhibition of the IκB kinase-IκBα-NF-κB signaling pathway. waocp.org Specifically, Bavachin was found to decrease IL-1β-induced NF-κB DNA-binding activity. It achieves this by inhibiting the degradation of IκBα, the natural inhibitor of NF-κB, and decreasing the activity of IκB kinase (IKK), the enzyme responsible for IκBα degradation. waocp.org This action prevents the nuclear translocation of the NF-κB subunits p65 and p50. waocp.org
Furthermore, by suppressing the NF-κB pathway, Bavachin inhibits the production of chemokines induced by IL-1β. This, in turn, leads to a reduction in the migration of monocytic cells, which are involved in the inflammatory cascade within the joint. waocp.org These findings suggest that Bavachin has the potential to protect cartilage by targeting the central inflammatory pathway activated in osteoarthritis. waocp.org
Antioxidant Activity and Oxidative Stress Modulation by Bavachin
Beyond its anti-inflammatory roles, Bavachin is a potent modulator of oxidative stress. It can influence the balance of reactive oxygen species and protect against oxidative damage through various mechanisms, including the induction of a specific type of cell death known as ferroptosis in cancer cells.
Reactive Oxygen Species (ROS) Dynamics and Bavachin Intervention
Reactive oxygen species (ROS) are natural byproducts of metabolism that, in excess, can cause significant cellular damage. nih.gov Bavachin has been shown to significantly influence ROS dynamics. In the context of cancer therapy research, Bavachin has been identified as an inducer of ROS accumulation.
Studies in osteosarcoma and hepatocellular carcinoma cells have shown that Bavachin treatment leads to a remarkable upregulation of ROS levels. This increase in ROS is a critical component of its anti-tumor effects, as it triggers lipid peroxidation and subsequently induces ferroptosis, an iron-dependent form of regulated cell death. The generation of ROS is a key initiating event in the ferroptotic pathway.
Lipid Peroxidation and Glutathione Metabolism Regulation
Bavachin's ability to induce oxidative stress is tightly linked to its effects on lipid peroxidation and the glutathione (GSH) system. Glutathione is a major intracellular antioxidant that protects cells from ROS-induced damage, and its depletion is a key indicator of ferroptosis.
Research has consistently shown that Bavachin treatment leads to a dose-dependent depletion of GSH in cancer cells. This reduction in the cell's primary antioxidant defense leaves it vulnerable to oxidative damage. Concurrently with GSH depletion, Bavachin promotes the accumulation of lipid peroxidation products, such as malondialdehyde (MDA). The accumulation of these lipid peroxides on cell membranes is the ultimate executioner of ferroptotic cell death.
The mechanism involves the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that uses GSH to neutralize lipid peroxides. By inhibiting the GPX4 axis, Bavachin ensures the lethal accumulation of lipid ROS, highlighting its role as a pro-oxidant in specific pathological contexts like cancer.
Table 3: Bavachin's Impact on Oxidative Stress Markers in Cancer Cells
| Marker | Effect of Bavachin | Cellular Consequence |
|---|---|---|
| Reactive Oxygen Species (ROS) | Upregulation / Accumulation | Increased oxidative stress |
| Glutathione (GSH) | Depletion | Reduced antioxidant capacity |
| Malondialdehyde (MDA) | Accumulation | Increased lipid peroxidation |
Table of Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| Bavachin | |
| Interleukin-4 | IL-4 |
| Interleukin-1 beta | IL-1β |
| Nitric Oxide | NO |
| Prostaglandin E2 | PGE2 |
| Malondialdehyde | MDA |
| Glutathione | GSH |
| Isobavachin | |
| Tumor necrosis factor alpha-induced protein 3 | TNFAIP3, A20 |
| Tax1-binding protein 1 | TAX1BP1 |
| TNF receptor-associated factor 6 | TRAF6 |
| Signal Transducer and Activator of Transcription 6 | STAT6 |
| GATA-binding protein 3 | GATA-3 |
| Glutathione Peroxidase 4 | GPX4 |
| Nuclear factor-kappa B | NF-κB |
| Inhibitor of kappa B alpha | IκBα |
| IκB kinase | IKK |
| Inducible nitric oxide synthase | iNOS |
Nrf2/HO-1 Pathway Involvement in Redox Homeostasis
Bavachin has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical mechanism in maintaining cellular redox homeostasis. nih.gov In preclinical studies involving hepatocellular carcinoma (HCC) cells, bavachin demonstrated the ability to influence this pathway, leading to an increase in lipid peroxidation. nih.gov
Research on Huh-7 and HepG2 HCC cell lines indicated that bavachin treatment resulted in elevated levels of reactive oxygen species (ROS), lipid peroxidation (LPO), and malondialdehyde (MDA). nih.gov Concurrently, a decrease in the levels of superoxide dismutase (SOD) and glutathione (GSH), key antioxidant molecules, was observed. nih.gov These effects were linked to bavachin's activation of the Nrf2/HO-1 pathway, which in this context, contributed to the induction of ferroptosis, a form of iron-dependent programmed cell death. nih.gov
The study found that bavachin's anti-cancer effects were mediated through this pathway, as it promoted ROS release and enhanced lipid peroxidation. nih.gov While this research was conducted in a cancer model, it highlights the significant role of bavachin in modulating the Nrf2/HO-1 pathway and its subsequent impact on cellular redox balance. nih.gov The Nrf2 pathway is a master regulator of the antioxidant response, and its activation typically leads to the transcription of numerous cytoprotective genes, including HO-1, to protect cells from oxidative stress. mdpi.com
Table 1: Effect of Bavachin on Markers of Oxidative Stress in Hepatocellular Carcinoma Cells
| Marker | Effect of Bavachin Treatment | Reference |
| Reactive Oxygen Species (ROS) | Increased | nih.gov |
| Lipid Peroxidation (LPO) | Increased | nih.gov |
| Malondialdehyde (MDA) | Increased | nih.gov |
| Superoxide Dismutase (SOD) | Decreased | nih.gov |
| Glutathione (GSH) | Decreased | nih.gov |
This data is derived from a study on hepatocellular carcinoma cells and illustrates Bavachin's capacity to modulate redox-related markers through the Nrf2/HO-1 pathway.
Antimicrobial and Antiviral Activity of Bavachin
Bavachin has demonstrated significant antimicrobial and antiviral properties in various preclinical investigations. Its activity against Gram-positive bacteria and certain viruses has been a subject of particular interest.
Bavachin exhibits notable antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Studies have shown that bavachin's antibacterial action is not primarily bactericidal at sub-inhibitory concentrations but rather targets the expression of key virulence factors. nih.govmdpi.com
Emerging research has highlighted the potential of bavachin to act as a synergistic agent, enhancing the efficacy of conventional antibiotics. One study demonstrated that bavachin in combination with colistin (B93849), an antibiotic primarily used against Gram-negative bacteria, showed a potent synergistic effect against colistin-resistant Gram-negative bacteria. mdpi.com This combination was found to increase the permeability of the bacterial membrane, suggesting that bavachin can disrupt the bacterial cell envelope, thereby facilitating the entry and action of other antimicrobial agents. mdpi.com While this particular study focused on Gram-negative bacteria, it opens avenues for exploring similar synergistic effects against resistant Gram-positive strains.
A key mechanism of bavachin's antibacterial activity against S. aureus is its ability to suppress the expression of alpha-hemolysin (B1172582) (Hla), a potent cytotoxin that plays a crucial role in the pathogenesis of S. aureus infections. nih.govmdpi.com Bavachin has been shown to inhibit the hemolytic activity of Hla in a dose-dependent manner. nih.gov This inhibition occurs at both the transcriptional and translational levels, leading to a significant reduction in Hla production. nih.govmdpi.com
Further investigations have revealed that bavachin's action is specific to the virulence factor expression, as it does not affect the growth of S. aureus at concentrations where it effectively inhibits Hla. nih.gov This anti-virulence approach is a promising strategy to combat bacterial infections while potentially minimizing the development of antibiotic resistance.
Table 2: Effect of Bavachin on Staphylococcus aureus Alpha-Hemolysin
| Parameter | Effect of Bavachin Treatment | Reference |
| Hemolytic Activity of Hla | Inhibited | nih.gov |
| Hla Expression (Transcriptional) | Suppressed | nih.govmdpi.com |
| Hla Expression (Translational) | Suppressed | nih.govmdpi.com |
| S. aureus Growth (at effective concentrations) | No significant effect | nih.gov |
Bavachin has also been identified as having antiviral properties. In vitro studies have demonstrated its efficacy against rotavirus, a common cause of severe diarrhea in infants and young children. nih.gov The primary antiviral mechanism of bavachin against rotavirus involves the inhibition of viral replication. nih.gov
Specifically, bavachin has been shown to significantly reduce the levels of viral RNA in infected cells in a dose-dependent manner. nih.gov This suppression of viral RNA synthesis occurs in both the early and late stages of the viral replication cycle. nih.gov Furthermore, bavachin has been observed to inhibit the synthesis of viral proteins, as evidenced by the reduced expression of the rotavirus protein VP6 in treated cells. nih.gov These findings suggest that bavachin interferes with fundamental processes of viral propagation within the host cell.
Table 3: Antiviral Activity of Bavachin against Rotavirus
| Parameter | Effect of Bavachin Treatment | Reference |
| Viral RNA Levels | Reduced | nih.gov |
| Viral Protein Synthesis (VP6) | Suppressed | nih.gov |
| Viral Replication | Inhibited | nih.gov |
Metabolic and Endocrine System Regulation by Bavachin
Preclinical studies have indicated that bavachin plays a role in regulating various aspects of metabolism and can interact with the endocrine system.
Research has shown that bavachin can improve insulin-dependent glucose uptake in adipocytes and myoblasts. nih.gov This effect is mediated through the activation of the Akt and 5'AMP-activated protein kinase (AMPK) pathways, which leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov By enhancing insulin (B600854) signaling, bavachin may have potential applications in the context of insulin resistance. nih.gov
In addition to its effects on glucose metabolism, bavachin has been found to influence lipid metabolism. Studies in mouse models of diet-induced obesity and hepatic steatosis have shown that bavachin administration can attenuate weight gain, reduce liver weight, and lower blood glucose and triglyceride levels. researchgate.net The proposed mechanism involves the repression of genes related to fatty acid synthesis in the liver. researchgate.net
Bavachin has also been identified as a phytoestrogen, meaning it can bind to and activate estrogen receptors (ERs). frontiersin.org This interaction with the endocrine system suggests that bavachin may have estrogenic or anti-estrogenic effects, which could influence a variety of physiological processes regulated by estrogen. frontiersin.org
Table 4: Effects of Bavachin on Metabolic and Endocrine Parameters
| Parameter | Effect of Bavachin | Mechanism/Pathway | Reference |
| Glucose Uptake | Increased | Activation of Akt and AMPK, GLUT4 translocation | nih.gov |
| Body Weight | Attenuated (in obese mice) | Repression of lipogenesis genes | researchgate.net |
| Liver Triglycerides | Reduced (in obese mice) | Repression of lipogenesis genes | researchgate.net |
| Estrogen Receptors | Activation | Phytoestrogenic activity | frontiersin.org |
Modulation of Glucose Homeostasis
Bavachin has demonstrated a significant capacity to modulate glucose homeostasis through various mechanisms, primarily centered on enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. These effects are attributed to its ability to interact with key signaling pathways that govern glucose metabolism.
Insulin Signaling Pathway Activation
Preclinical studies have revealed that bavachin can potentiate the insulin signaling cascade. In differentiated 3T3-L1 adipocytes, bavachin treatment has been shown to increase the phosphorylation of Akt, a critical downstream effector of the insulin receptor. scienceopen.comresearchgate.net This activation of the Akt pathway is a key step in mediating insulin's metabolic effects, including the translocation of glucose transporters to the cell surface. Research indicates that bavachin enhances insulin-dependent Akt phosphorylation in a dose-dependent manner. scienceopen.com Furthermore, bavachin treatment in mouse primary hepatocytes and Huh7 cells markedly elevated the phosphorylation levels of both AKT and GSK-3β, thereby improving insulin signaling activity in these liver cells. nih.govnih.gov
AMP-Activated Protein Kinase (AMPK) Pathway Engagement
Bavachin has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. scienceopen.comnih.gov Activation of AMPK is known to stimulate glucose uptake and fatty acid oxidation, while inhibiting anabolic processes, thereby helping to restore cellular energy balance. bohrium.commdpi.com In 3T3-L1 adipocytes, bavachin was found to activate the AMPK pathway, contributing to its effects on glucose uptake. scienceopen.comnih.gov The engagement of the AMPK pathway by bavachin represents a crucial mechanism through which it exerts its beneficial effects on glucose metabolism, independent of insulin signaling. scienceopen.com
Glucose Transporter 4 (GLUT4) Translocation Enhancement
A primary outcome of both insulin signaling and AMPK activation is the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a process essential for glucose uptake into muscle and adipose tissues. frontiersin.orgmdpi.com Studies have demonstrated that bavachin enhances glucose uptake by promoting GLUT4 translocation. scienceopen.comnih.gov In differentiated adipocytes, bavachin treatment, in the presence or absence of insulin, was shown to increase the amount of GLUT4 at the plasma membrane. scienceopen.com This effect is a direct consequence of the activation of the Akt and AMPK pathways, leading to improved glucose disposal from the circulation. scienceopen.com
Regulation of Lipid Metabolism and Adipogenesis
In addition to its effects on glucose homeostasis, bavachin has been shown to play a significant role in the regulation of lipid metabolism and the process of adipogenesis.
PPARγ Activation and Adipocyte Differentiation
Bavachin has been identified as an activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. nih.govelsevierpure.commdpi.com In 3T3-L1 preadipocytes, bavachin was found to increase PPARγ transcriptional activity, leading to the differentiation of these cells into mature adipocytes. mdpi.comscienceopen.com This was accompanied by an increase in the expression of PPARγ and another key adipogenic transcription factor, CCAAT/enhancer-binding protein α (C/EBPα). elsevierpure.commdpi.com Furthermore, bavachin treatment led to an increase in the expression and secretion of adiponectin, an adipokine known to improve insulin sensitivity. elsevierpure.com
| Experimental Model | Key Findings | Reference |
| 3T3-L1 Preadipocytes | Bavachin increased PPARγ transcriptional activity. | mdpi.comscienceopen.com |
| 3T3-L1 Preadipocytes | Bavachin increased the expression of PPARγ and C/EBPα. | elsevierpure.commdpi.com |
| 3T3-L1 Adipocytes | Bavachin increased the expression and secretion of adiponectin. | elsevierpure.com |
Attenuation of Hepatic Steatosis
Recent preclinical evidence has highlighted the potential of bavachin in mitigating hepatic steatosis, or fatty liver. In a study utilizing high-fat diet (HFD)-induced obese mice, administration of bavachin was found to effectively attenuate increases in liver weight and both liver and serum triglyceride content. nih.govnih.gov In vitro experiments using mouse primary hepatocytes and Huh7 cells showed that bavachin treatment significantly suppressed the increase in the expression of genes related to fatty acid synthesis and reduced the number and size of lipid droplets induced by high glucose and high insulin. nih.govnih.gov The mechanism underlying this effect involves the repression of de novo lipogenesis in the liver. nih.govnih.gov Specifically, bavachin was shown to repress the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c) and PPARγ in the liver of obese mice. nih.gov
| In Vivo/In Vitro | Model | Key Findings | Reference |
| In Vivo | High-fat diet-induced obese mice | Attenuated increases in liver weight, and liver and serum triglyceride content. | nih.govnih.gov |
| In Vitro | Mouse primary hepatocytes and Huh7 cells | Suppressed the expression of fatty acid synthesis-related genes and reduced lipid droplet accumulation. | nih.govnih.gov |
| In Vivo | High-fat diet-induced obese mice | Repressed the expression of lipogenic genes (SREBP-1c, PPARγ) in the liver. | nih.gov |
Induction of Fat Thermogenesis and Adipose Tissue Browning
Bavachin has been investigated for its role in combating diet-induced obesity, with preclinical studies indicating it functions partly by promoting energy expenditure through fat thermogenesis and the "browning" of white adipose tissue. In high-fat diet (HFD)-induced obese mice, administration of bavachin was found to protect against obesity by inducing thermogenesis in fat tissues. nih.gov This process involves increasing the expression of genes related to thermogenesis, browning, and mitochondrial respiration within both subcutaneous white adipose tissue (subWAT) and brown adipose tissue (BAT). nih.gov
Phytoestrogenic Receptor Agonism by Bavachin (ERα, ERβ)
Bavachin is classified as a phytoestrogen due to its structural similarity to 17β-estradiol and its ability to interact with estrogen receptors (ERs). Preclinical studies have characterized its activity at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Bavachin demonstrates binding affinity for both receptor subtypes, effectively competing with [3H] E2 for binding to recombinant ERs. nih.govjst.go.jp
In transient transfection systems using CV-1 cells, bavachin was shown to activate both ERα and ERβ. However, it displays a preferential agonistic activity towards ERβ. Reporter gene assays revealed that bavachin has an approximately two-fold preference for ERβ over ERα. nih.govjst.go.jp This selective modulation is a significant characteristic, as ERβ is associated with different physiological outcomes than ERα, including potential tumor-suppressing activities. nih.govjst.go.jp
| Receptor | Assay Type | Result (EC50) | Reference |
|---|---|---|---|
| ERα | Reporter Gene Activation (CV-1 cells) | 680 nM | jst.go.jp |
| ERβ | Reporter Gene Activation (CV-1 cells) | 320 nM | jst.go.jp |
Estrogen-Responsive Gene Regulation
Consistent with its role as a phytoestrogen, bavachin has been shown to modulate the transcription of endogenous estrogen-responsive genes. In ER-positive human breast adenocarcinoma cells (MCF-7), treatment with bavachin leads to an increase in the mRNA levels of well-established estrogen target genes, such as pS2 (TFF1) and the progesterone receptor (PR). nih.govjst.go.jpresearchgate.net This activation confirms that bavachin's binding to estrogen receptors translates into downstream gene regulation, mimicking the action of estradiol, albeit with weaker potency. nih.govjst.go.jp
Furthermore, bavachin can induce the downregulation of ERα protein levels. At sufficient concentrations (10 μM), bavachin was observed to decrease ERα protein levels in MCF-7 cells, an effect comparable to that of 17β-estradiol, which is known to induce ERα degradation through the proteasomal pathway. nih.govjst.go.jp This indicates that bavachin not only activates ER-mediated transcription but also engages with the cellular machinery that regulates the turnover of the receptor itself. nih.govjst.go.jp
Musculoskeletal System Pharmacology of Bavachin
Osteoblast Proliferation and Differentiation Modulation
Bavachin has demonstrated positive effects on bone homeostasis, particularly in promoting the activity of osteoblasts, the cells responsible for bone formation. In preclinical studies using MC3T3-E1 pre-osteoblast cells, bavachin significantly enhanced osteogenic differentiation activities. nih.gov This effect was observed under both normal and high-glucose conditions, suggesting a potential role in managing bone health in metabolic disorders like type 2 diabetes. nih.gov
Compared to the full peroxisome proliferator-activated receptor-gamma (PPARγ) agonist rosiglitazone, which is known to have adverse effects including bone loss, bavachin acted as a selective PPARγ modulator that maintains bone homeostasis. nih.gov In addition to promoting osteoblast differentiation, bavachin has also been found to alleviate the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov This dual action of promoting bone formation while inhibiting resorption highlights its potential as a modulator of bone metabolism.
Cartilage Protection Mechanisms
Bavachin exhibits significant chondroprotective properties through multiple mechanisms, primarily by exerting anabolic, anti-catabolic, and anti-inflammatory effects on chondrocytes, the sole cells found in healthy cartilage.
Anabolic and Anti-Catabolic Effects: In primary rat chondrocytes, bavachin treatment was shown to have a potent anabolic effect, significantly upregulating the gene induction of major extracellular matrix components, including aggrecan and collagen type II. jst.go.jp This leads to increased proteoglycan accumulation and extracellular matrix formation. Simultaneously, bavachin demonstrates a strong anti-catabolic effect by inhibiting the expression of key cartilage-degrading enzymes such as matrix metalloproteinases (MMP-1, MMP-3, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5). jst.go.jp It also increases the levels of tissue inhibitors of metalloproteinases (TIMPs), further preventing the breakdown of the cartilage matrix. jst.go.jp
Anti-inflammatory Mechanisms: A primary driver of cartilage degradation in osteoarthritis is inflammation mediated by pro-inflammatory cytokines like interleukin-1 beta (IL-1β). Bavachin potently counteracts these effects by targeting the IκB kinase (IKK)-IκBα-NF-κB signaling pathway. nih.gov It decreases IL-1β-induced activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and reducing IKK activity. nih.gov This action suppresses the production of inflammatory chemokines and mediators such as nitric oxide (NO), NOS2, COX-2, and PGE2, thereby protecting cartilage from inflammation-mediated damage. jst.go.jpnih.gov
| Mechanism | Specific Action | Reference |
|---|---|---|
| Anabolic Effects | Upregulates aggrecan and collagen type II gene expression | jst.go.jp |
| Increases proteoglycan and extracellular matrix accumulation | jst.go.jp | |
| Anti-Catabolic Effects | Inhibits expression of MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 | jst.go.jp |
| Increases levels of TIMPs | jst.go.jp | |
| Anti-Inflammatory Effects | Inhibits the IKK-IκBα-NF-κB signaling pathway | nih.gov |
| Suppresses production of NO, NOS2, COX-2, and PGE2 | jst.go.jp |
Muscle Atrophy Amelioration
Preclinical research has identified bavachin as a potential therapeutic agent for ameliorating muscle atrophy. In studies using dexamethasone-treated and diabetic (db/db) mouse models, bavachin, alongside corylifol A, was shown to enhance muscle strength and increase muscle mass or cross-sectional area. nih.govconsensus.appmdpi.com The underlying mechanisms are multifactorial and involve the mitigation of inflammation, reduction of atrophic factors, and improvement of mitochondrial quality. mdpi.com
Bavachin treatment suppresses the expression of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by downregulating nuclear factor-κB (NF-κB) phosphorylation. nih.govconsensus.app It also decreases the expression of key muscle atrophic factors, including myostatin, atrogin-1, and muscle RING finger-1 (MuRF-1). nih.govconsensus.app Concurrently, it activates the AKT synthetic signaling pathway, which is crucial for protein synthesis. nih.govconsensus.app
Furthermore, bavachin improves mitochondrial function by enhancing mitochondrial biogenesis and dynamics through the AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway. mdpi.com It also upregulates mitophagy factors, which are essential for clearing damaged mitochondria and maintaining mitochondrial quality control. mdpi.com An additional observed effect is the induction of a switch from fast-twitch glycolytic fibers (type 2B) to slow-twitch oxidative fibers (types I and 2A), which are more resistant to fatigue. nih.govconsensus.app
Enhancement of Mitochondrial Quality Control
Bavachin has been identified as a compound that improves mitochondrial quality control, a critical process for cellular health. Research in type 2 diabetic mice has demonstrated that bavachin can enhance muscle strength and mass by improving mitochondrial function. This is achieved through the regulation of several key pathways.
Bavachin activates the AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway. This activation leads to an increase in the expression of mitochondrial biogenesis and dynamic factors. Key factors upregulated include optic atrophy-1 (OPA1), mitofusin-1/2 (MFN1/2), fission, mitochondrial 1 (FIS1), and dynamin 1-like protein (DRP1).
Furthermore, bavachin enhances mitochondrial quality by upregulating factors involved in mitophagy, the process of clearing damaged mitochondria. Studies have shown increased expression levels of p62, Parkin, PTEN-induced kinase-1 (PINK1), and BCL2-interacting protein-3 (BNIP3) following administration of bavachin. This improvement in the mitophagy system helps in reducing the accumulation of damaged mitochondria and subsequently lowers oxidative stress. By improving both mitochondrial biogenesis and mitophagy, bavachin helps maintain a healthy mitochondrial network, which is crucial for cellular function.
Table 1: Effects of Bavachin on Mitochondrial Quality Control Factors
| Category | Factor | Effect of Bavachin |
|---|---|---|
| Mitochondrial Biogenesis/Dynamics | AMP-activated protein kinase (AMPK) | Activation |
| Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) | Upregulation | |
| Optic atrophy-1 (OPA1) | Upregulation | |
| Mitofusin-1/2 (MFN1/2) | Upregulation | |
| Fission, mitochondrial 1 (FIS1) | Upregulation | |
| Dynamin 1-like protein (DRP1) | Upregulation | |
| Mitophagy | p62 | Upregulation |
| Parkin | Upregulation | |
| PTEN-induced kinase-1 (PINK1) | Upregulation | |
| BCL2-interacting protein-3 (BNIP3) | Upregulation |
Neuropharmacological Investigations of Bavachin
Anti-neuroinflammatory Mechanisms of Bavachin
Bavachin has demonstrated potential anti-inflammatory effects that are relevant to neuroinflammation. It has been shown to suppress the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB (NF-κB), a key signaling pathway involved in inflammatory responses. While not directly focused on neuroinflammation, this mechanism is crucial as NF-κB signaling is also a key pathway in brain endothelial cells that can be activated by lipopolysaccharides (LPS), leading to neuroinflammatory conditions.
Monoamine Oxidase (MAO) Inhibition by Bavachin (hMAO-A, hMAO-B)
Investigations into the effects of bavachin on human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B) have revealed that it has activating, rather than inhibitory, effects on these enzymes. In a study examining constituents from the seeds of Psoralea corylifolia, bavachin was found to activate both hMAO-A and hMAO-B, in contrast to its analogue bavachinin (B190651), which showed selective inhibitory effects on hMAO-B. This finding suggests that bavachin's neuropharmacological profile is not mediated through the inhibition of monoamine oxidase enzymes.
Cholinesterase Inhibition by Bavachin (Acetylcholinesterase, Butyrylcholinesterase)
Bavachin has been evaluated for its potential to inhibit cholinesterase enzymes, which are therapeutic targets in conditions like Alzheimer's disease. Research has shown that bavachin inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory activity was quantified with IC50 values, which represent the concentration of a substance needed to inhibit a specific biological process by 50%. For bavachin, the IC50 value against acetylcholinesterase was determined to be 45.92 µM, and against butyrylcholinesterase, it was 31.16 µM.
Table 2: Cholinesterase Inhibition by Bavachin
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 45.92 |
| Butyrylcholinesterase (BChE) | 31.16 |
Cardiovascular System Effects of Bavachin
Vascular Calcification Attenuation
Bavachin has been shown to protect against vascular calcification, a process implicated in cardiovascular disease. In studies using human aortic smooth muscle cells (HASMCs), bavachin dose-dependently reduced intracellular calcium levels. It also decreased the expression of several proteins associated with calcification, including osteopontin (OPN), osteoprotegerin (OPG), Runt-related transcription factor 2 (Runx2), and bone morphogenetic protein 2 (BMP2).
The mechanism behind this protective effect involves the activation of autophagy. Bavachin was found to increase the expression of autophagy markers such as LC3-II and beclin1. This induction of autophagy is dependent on Atg7 and is regulated through the suppression of the mTOR signaling pathway. Furthermore, bavachin's protective effects are also linked to the suppression of β-catenin signaling. The inhibition of autophagy was shown to weaken the anti-calcification effects of bavachin, confirming the importance of this pathway.
Table 3: Effect of Bavachin on Vascular Calcification Markers
| Marker | Effect of Bavachin | Pathway |
|---|---|---|
| Intracellular Calcium | Reduction | - |
| Osteopontin (OPN) | Reduced Expression | Calcification |
| Osteoprotegerin (OPG) | Reduced Expression | Calcification |
| Runt-related transcription factor 2 (Runx2) | Reduced Expression | Calcification |
| Bone morphogenetic protein 2 (BMP2) | Reduced Expression | Calcification |
| LC3-II | Increased Expression | Autophagy |
| Beclin1 | Increased Expression | Autophagy |
| mTOR Signaling | Suppression | Autophagy Regulation |
| β-catenin Signaling | Suppression | Calcification |
mTOR-Dependent Autophagy and β-Catenin Signaling in Vascular Cells
Preclinical research indicates that bavachin offers protective effects in human aortic smooth muscle cells (HASMCs) against vascular calcification, a significant complication in cardiovascular disease. nih.govnih.gov Studies utilizing β-glycerophosphate (β-GP) to induce calcification in these cells have shown that bavachin can mitigate this process by modulating specific cellular pathways. nih.govdoaj.org The compound has been found to protect HASMCs from apoptosis and calcification by activating mTOR-dependent autophagy and suppressing β-catenin signaling. nih.govnih.gov
The mechanism of action involves bavachin's ability to dose-dependently lower intracellular calcium levels and reduce the expression of proteins associated with calcification, such as Osteoprotegerin (OPG), Osteopontin (OPN), Runt-related transcription factor 2 (Runx2), and Bone Morphogenetic Protein 2 (BMP2). nih.govdoaj.org Concurrently, bavachin promotes autophagy, evidenced by increased expression of LC3-II and beclin1, and the formation of intracellular LC3-II puncta. nih.gov This induction of autophagy is dependent on the protein Atg7 and is regulated through the suppression of mTOR signaling. nih.govnih.gov The inhibition of autophagy, through the use of an inhibitor like wortmannin, was shown to weaken bavachin's protective effects against calcification and apoptosis in HASMCs. nih.govdoaj.org
Furthermore, bavachin has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is closely linked to vascular calcification. nih.govmdpi.com In β-GP-stimulated cells, bavachin significantly reduced the expression of β-catenin and Wnt3a, as well as the elevated levels of Runx2, OPG, OPN, and BMP2. nih.gov This suggests that bavachin's ability to reduce the calcification of HASMCs is mediated, in part, through the downregulation of Wnt/β-catenin signaling. nih.gov
Table 1: Effect of Bavachin on Key Proteins in β-Glycerophosphate-Treated Vascular Cells
| Protein/Marker | Effect of Bavachin Treatment | Cellular Pathway | Reference |
|---|---|---|---|
| Intracellular Calcium | Decreased | Calcification | nih.gov |
| Runx2 | Decreased | Calcification / β-Catenin Signaling | nih.gov |
| BMP2 | Decreased | Calcification / β-Catenin Signaling | nih.gov |
| OPG | Decreased | Calcification / β-Catenin Signaling | nih.gov |
| OPN | Decreased | Calcification / β-Catenin Signaling | nih.gov |
| LC3-II | Increased | mTOR-Dependent Autophagy | nih.gov |
| Beclin1 | Increased | mTOR-Dependent Autophagy | nih.gov |
| mTOR Signaling | Suppressed | mTOR-Dependent Autophagy | nih.gov |
| Wnt3a | Decreased | β-Catenin Signaling | nih.gov |
| β-catenin | Decreased | β-Catenin Signaling | nih.gov |
Dermatological Research Applications of Bavachin
In the field of dermatology, bavachin has been investigated for its effects on skin pigmentation, specifically its ability to modulate the synthesis of melanin. nih.govnih.gov Research has focused on its interaction with key enzymes and proteins that regulate the melanogenesis process. nih.govnih.gov
Melanin Synthesis Modulation
Studies have demonstrated that bavachin can inhibit melanin synthesis. nih.govnih.gov In research conducted on A375 human melanoma cells, bavachin was shown to significantly inhibit melanin production. nih.govnih.gov One study found that treatment with bavachin reduced melanin synthesis to 55.07% of the control group. nih.gov This inhibitory effect on melanin synthesis suggests its potential as a skin-whitening agent. tandfonline.com Similar inhibitory effects on melanin production were observed in B16 mouse melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.govtandfonline.com The research indicated that bavachin inhibits melanin biosynthesis in a dose-dependent manner without exhibiting significant cytotoxicity. tandfonline.com
Table 2: Inhibitory Effect of Bavachin on Melanin Synthesis
| Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|
| A375 Human Melanoma Cells | Bavachin | Significantly inhibited melanin synthesis (reduced to 55.07% of control). | nih.gov |
| B16 Mouse Melanoma Cells | Bavachin | Inhibited α-MSH-induced melanin production in a dose-dependent manner. | tandfonline.com |
Regulation of Tyrosinase and Related Protein Expression
The mechanism behind bavachin's modulation of melanin synthesis involves the regulation of key melanogenic enzymes. nih.govmdpi.com Melanogenesis is a process catalyzed by tyrosinase (TYR) and tyrosinase-related proteins, specifically TRP-1 and TRP-2. mdpi.comnih.gov
Research on A375 cells revealed that bavachin significantly inhibits tyrosinase activity. nih.govnih.gov This inhibition of enzyme activity is a primary contributor to the observed decrease in melanin production. nih.gov Further investigation at the molecular level showed that bavachin treatment leads to a decrease in the expression of TYR protein. nih.gov
Moreover, bavachin's regulatory action extends to the messenger RNA (mRNA) levels of these melanogenic enzymes. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) analysis showed that bavachin significantly inhibits the mRNA expression of TYR, TRP-1, and TRP-2. nih.govnih.gov This indicates that bavachin's inhibitory effect occurs at the transcriptional level, down-regulating the genes responsible for producing these key enzymes in the melanin synthesis pathway. nih.govnih.gov The study also noted that these effects may be connected to the estrogen receptor-mitogen-activated protein kinase (ER-MAPK) pathway. nih.gov
Table 3: Effect of Bavachin on Melanogenesis-Related Gene and Protein Expression in A375 Cells
| Target | Level | Effect of Bavachin Treatment | Reference |
|---|---|---|---|
| Tyrosinase (TYR) | Activity | Significantly Inhibited | nih.govnih.gov |
| Tyrosinase (TYR) | Protein Expression | Inhibited | nih.gov |
| Tyrosinase (TYR) | mRNA Expression | Inhibited | nih.govnih.gov |
| Tyrosinase-Related Protein-1 (TRP-1) | mRNA Expression | Inhibited | nih.govnih.gov |
| Tyrosinase-Related Protein-2 (TRP-2) | mRNA Expression | Inhibited | nih.govnih.gov |
Structure Activity Relationship Sar Studies of Bavachin and Its Analogs
Identification of Key Structural Moieties Dictating Bavachin's Biological Activity
SAR studies on Bavachin and its analogs have begun to shed light on the structural requirements for its various activities. For instance, investigations into the anti-diabetic potential have suggested that both Bavachin and its analog Bavachinin (B190651) possess a core backbone structure that may be necessary for PPARγ ligand activity. mdpi.com However, the presence of a hydroxyl group at the carbon number 7 position in Bavachin appears to be critical for activating adipogenesis, a process mediated by PPARγ. mdpi.com This indicates the importance of specific functional groups and their positions on the flavonoid scaffold for particular biological outcomes.
In the context of antibacterial activity, studies on flavonoids, including Bavachin and Bavachinin, have highlighted the significance of hydroxylation and methoxylation patterns. For example, methoxylation at the C7 position, as seen in Bavachinin, has been reported to result in stronger antibacterial activity compared to hydroxylation at the same position in Bavachin against certain bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com Additionally, for chalcone (B49325) derivatives, the presence of a prenyl group on ring A has been linked to enhanced antibacterial activity. mdpi.com
Studies on the inhibition of human monoamine oxidases (MAOs) by Bavachin and Bavachinin have also provided SAR insights. Molecular docking studies suggest that the C7-methoxy group in Bavachinin may play an indirect role in its higher affinity, selectivity, and reversibility as an MAO-B inhibitor compared to Bavachin. researchgate.net
Furthermore, research exploring Bavachin's potential as an Apolipoprotein E4 (ApoE4) structure corrector for Alzheimer's disease has indicated that prenylated flavonoids like Bavachin and Isobavachinol show some binding activity to ApoE3 and ApoE4 proteins. mdpi.comresearchgate.net This suggests that the prenyl group, a characteristic feature of Bavachin, contributes to its interaction with these proteins.
Computational Approaches in SAR Elucidation for Bavachin
Computational methods play a significant role in accelerating SAR studies and providing insights into the molecular interactions of Bavachin and its analogs with biological targets. Molecular docking is a widely used technique to predict the binding modes and affinities of these compounds to target proteins. researchgate.netijcce.ac.ir This approach helps to rationalize the observed differences in activity between structurally related compounds by visualizing their interactions with the active site of enzymes or receptors. researchgate.net
For example, molecular docking analysis has been employed to study the binding of Bavachin and other compounds to mitochondrial respiratory complex III, suggesting their potential role as mitochondrial hepatotoxic metabolites based on their binding affinity. researchgate.netresearchgate.net Molecular docking studies have also been used to examine the activity of Bavachin and Bavachinin against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. ijcce.ac.ir These studies can provide insights into the atomic-level characteristics of the interactions. ijcce.ac.ir
Beyond docking, other computational approaches contribute to SAR. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate structural descriptors of compounds with their biological activities. nih.govresearchgate.net These models can help identify key molecular features that contribute to activity and guide the design of new analogs with improved properties. Computational methods are also utilized to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development, although specific ADMET data for Bavachin are excluded from this article as per instructions. nih.govresearchgate.net
Molecular dynamics simulations are another computational tool used to investigate the stability of protein-ligand complexes and provide dynamic insights into the interactions predicted by docking studies. mdpi.comijcce.ac.ir For instance, molecular dynamics simulations were used to assess the stability of Isobavachin binding to the ApoE4 protein, providing further support for its potential as a structure corrector. mdpi.com
Experimental Validation of SAR Hypotheses
Experimental validation is essential to confirm the SAR hypotheses generated through computational approaches and to determine the actual biological activity of Bavachin and its analogs. Various in vitro and in vivo assays are employed for this purpose.
For evaluating PPARγ agonist activity and adipogenesis, experiments such as Oil Red O (ORO) staining are used to assess lipid accumulation in adipocytes. mdpi.com Additionally, quantitative real-time polymerase chain reaction (qPCR) and Western blot are utilized to measure the expression levels of key adipogenic transcription factors like PPARγ and C/EBPα in the presence of Bavachin or its analogs. mdpi.com Reporter gene assays are also employed to directly measure the transcriptional activity of PPARγ. nih.gov
Enzymatic assays are crucial for validating the inhibitory effects of Bavachin and its analogs on enzymes like monoamine oxidases (MAOs) or cholinesterases. researchgate.netijcce.ac.irsemanticscholar.org These assays typically involve measuring the enzyme activity in the presence of varying concentrations of the test compounds to determine IC50 values (the concentration required for 50% inhibition). ijcce.ac.irsemanticscholar.org
Antibacterial activity is experimentally validated using methods like broth microdilution to determine minimum inhibitory concentrations (MIC) against various bacterial strains, including resistant ones like MRSA. researchgate.netmdpi.com
Cell-based assays are widely used to evaluate various biological activities, such as anti-cancer properties, by assessing cell proliferation, viability, and apoptosis in different cancer cell lines. researchgate.netijcce.ac.ir For studying the effects on ApoE4 structure, experimental techniques confirming protein binding and conformational changes are necessary to validate computational predictions. mdpi.comresearchgate.net
Preclinical Pharmacokinetics and Metabolism of Bavachin
In Vitro Metabolic Enzyme Systems Involved in Bavachin Biotransformation (e.g., Cytochrome P450, UDP-glucuronosyltransferases)
In vitro studies using human liver microsomes (HLM) and human intestine microsomes (HIM) have identified the key metabolic pathways for bavachin, including both phase I oxidation and phase II glucuronidation. Five phase I metabolites (M1-M5) and three glucuronides (G1-G3) of bavachin have been identified researchgate.netnih.gov.
Reaction phenotyping and activity correlation analyses have been employed to pinpoint the specific enzymes responsible for bavachin's metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP2C9, have been shown to participate in the phase I metabolism of bavachin researchgate.netnih.govsciencegate.app. The intrinsic clearance (CLint) values for metabolites M4 and G1 by HLM were reported as 127.99 and 1159.07 μl/min per mg, respectively researchgate.netnih.govsciencegate.app.
UDP-glucuronosyltransferases (UGTs) play a significant role in the phase II metabolism of bavachin, leading to the formation of glucuronides. UGT1A1, UGT1A7, UGT1A8, and UGT1A9 have been identified as key UGT isoforms involved in bavachin glucuronidation researchgate.netnih.govsciencegate.app. The intrinsic clearance values for glucuronidation by these UGTs are substantial, with UGT1A9 showing the highest CLint at 783.68 μl/min per mg, followed by UGT1A1 (697.19 μl/min per mg), UGT1A7 (535.78 μl/min per mg), and UGT1A8 (247.72 μl/min per mg) researchgate.netnih.govsciencegate.app.
Bavachin has also demonstrated inhibitory effects against several CYP and UGT isozymes in vitro, with reported Ki values ranging from 0.28 to 2.53 μM researchgate.net. This suggests a potential for drug-drug interactions when bavachin is co-administered with substrates of these enzymes.
Table 1: Intrinsic Clearance (CLint) Values of Bavachin Metabolites by Human Liver Microsomes and Recombinant UGTs
| Metabolite/Reaction | Enzyme Source | CLint (μL/min/mg) | Citation |
| M4 | HLM | 127.99 | researchgate.netnih.govsciencegate.app |
| G1 | HLM | 1159.07 | researchgate.netnih.govsciencegate.app |
| Bavachin Glucuronidation | UGT1A1 | 697.19 | researchgate.netnih.govsciencegate.app |
| Bavachin Glucuronidation | UGT1A7 | 535.78 | researchgate.netnih.govsciencegate.app |
| Bavachin Glucuronidation | UGT1A8 | 247.72 | researchgate.netnih.govsciencegate.app |
| Bavachin Glucuronidation | UGT1A9 | 783.68 | researchgate.netnih.govsciencegate.app |
Drug Transporter Interactions and Role of Bavachin Disposition (e.g., MRP4)
Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of compounds. Studies have identified that efflux transporters, particularly multidrug resistance-associated protein 4 (MRP4) and breast cancer resistance protein (BCRP), are involved in the disposition of bavachin and its glucuronide metabolites researchgate.netnih.govresearchgate.net. MRP4 has been specifically identified as a main contributor to the efflux of bavachin-O-glucuronide based on chemical inhibition and gene silencing approaches researchgate.netnih.govresearchgate.net. This indicates that transporters are important determinants of bavachin's pharmacokinetic profile, influencing its cellular accumulation and elimination.
Species-Specific Metabolic Profiles of Bavachin
Investigations into the metabolism of bavachin across different species have revealed marked differences researchgate.netnih.govsciencegate.appresearchgate.net. These species-specific variations in metabolic profiles are important considerations for the selection of appropriate animal models in preclinical studies and for extrapolating findings to humans. Rabbits have been suggested as appropriate model animals for predicting bavachin metabolism in humans due to similarities observed in metabolic characteristics researchgate.netnih.govsciencegate.appresearchgate.net.
Tissue Distribution Studies of Bavachin in Animal Models
While detailed quantitative tissue distribution data for bavachin in animal models were not extensively available in the search results focusing solely on bavachin, one study mentioned the application of an LC-MS/MS method for the preclinical pharmacokinetic and tissue distribution study of armillarisin succinate (B1194679) ester in mice, where bavachin was used as an internal standard nih.gov. This indicates that analytical methods for assessing bavachin concentrations in tissues exist and have been applied in preclinical settings, although specific distribution patterns for bavachin itself were not detailed in the provided snippets. Another study on isobavachin, a related compound, mentioned its distribution to cerebral nuclei in mice after oral administration of Psoraleae Fructus extracts nih.gov.
Advanced Research Methodologies and Analytical Approaches in Bavachin Studies
In Vitro Cellular and Biochemical Assays
In vitro studies using various cell lines are fundamental to understanding Bavachin's effects. These assays allow for controlled environments to investigate specific cellular processes and biochemical pathways influenced by the compound.
Cell Viability and Proliferation Assays (e.g., SRB, Trypan Blue, MTT, Colony Formation)
Cell viability and proliferation assays are routinely employed to assess the direct impact of Bavachin on cell survival and growth. Techniques such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, SRB (Sulforhodamine B) assay, Trypan Blue exclusion assay, and colony formation assays are commonly used. The MTT assay measures cellular metabolic activity, reflecting viable cell number scirp.org. SRB assay stains cellular proteins, providing an estimate of biomass scirp.orgnih.gov. Trypan Blue is a dye that is excluded by live cells but enters dead cells, allowing for direct counting of viable cells. Colony formation assays assess the ability of a single cell to grow into a colony, reflecting long-term proliferative capacity.
Research has demonstrated that Bavachin can suppress the proliferation of various cancer cell lines in a dose-dependent manner, as evidenced by MTT assays. For instance, studies on laryngopharyngeal cancer cells (Tu212 and FaDu) showed that Bavachin decreased cell viability with IC50 values of 46.09 μM and 52.26 μM, respectively, after 24 hours researchgate.net. Similarly, Bavachin inhibited the proliferation of human colorectal cancer cells (HT-29 and HCT 116) in a dose-dependent manner, with stronger inhibitory effects observed after 48 hours compared to 24 hours cjnmcpu.comcjnmcpu.com. The inhibitory rates reached 79.1% for HT-29 and 88.2% for HCT 116 cells after treatment with 40 μmol/L Bavachin for 48 hours cjnmcpu.comcjnmcpu.com. Bavachin also suppressed the viability of U-87 MG glioblastoma cells, as shown by SRB and Trypan Blue assays researchgate.netresearcher.life. In contrast, studies in normal human oral keratinocytes (NHOKs) using the MTT assay indicated that Bavachin concentrations up to 10 µmol did not significantly affect cell survival jst.go.jp.
Here is a representative data table summarizing findings from cell viability assays:
| Cell Line | Assay Type | Bavachin Concentration (µM) | Treatment Duration (h) | Effect on Viability | Citation |
| Tu212 (Laryngopharyngeal) | MTT | 46.09 (IC50) | 24 | Decreased | researchgate.net |
| FaDu (Laryngopharyngeal) | MTT | 52.26 (IC50) | 24 | Decreased | researchgate.net |
| HT-29 (Colorectal Cancer) | Unspecified | 40 | 48 | 79.1% inhibition | cjnmcpu.comcjnmcpu.com |
| HCT 116 (Colorectal Cancer) | Unspecified | 40 | 48 | 88.2% inhibition | cjnmcpu.comcjnmcpu.com |
| HepG2 (Hepatocellular Carcinoma) | MTS | 24.4 (IC50) | 24 | Decreased | jst.go.jp |
| HASMCs (Human Aortic Smooth Muscle) | MTT | 45.46 (IC50) | 72 | Decreased | nih.gov |
| U-87 MG (Glioblastoma) | SRB, Trypan Blue | Unspecified | Unspecified | Suppressed | researchgate.netresearcher.life |
| NHOKs (Normal Human Oral Keratinocytes) | MTT | ≤ 10 | 24 | No significant effect | jst.go.jp |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze cell cycle distribution and detect apoptosis. By staining cells with fluorescent dyes that bind to DNA (for cell cycle analysis) or mark apoptotic cells (e.g., Annexin V/Propidium Iodide staining), researchers can quantify the proportion of cells in different cell cycle phases (G0/G1, S, G2/M) and determine the rate of apoptosis.
Studies have shown that Bavachin can induce apoptosis in various cancer cell lines. Flow cytometry analysis using Annexin V-PI staining revealed that Bavachin significantly increased the early and late apoptotic rates in laryngopharyngeal cancer cells (Tu212 and FaDu) nih.gov. Treatment with 20 μM Bavachin for 24 hours resulted in approximately 25.5% apoptosis in Tu212 cells and 20.83% in FaDu cells, compared to control groups (11.43% and 9.81%, respectively) nih.gov. Bavachin also induced apoptosis in human colorectal cancer cells in a dose-dependent manner, with apoptotic rates reaching up to 33.7% in HT-29 and 27.0% in HCT 116 cells after treatment with 40 μmol/L for 48 hours cjnmcpu.com. In human aortic smooth muscle cells (HASMCs), Bavachin prevented β-GP-mediated apoptosis, as confirmed by Annexin V-PI flow cytometry analysis nih.govfrontiersin.org. Bavachin has also been shown to induce apoptosis in HepG2 cells jst.go.jp.
Regarding cell cycle analysis, flow cytometry has demonstrated that Bavachin can induce cell cycle arrest. In laryngopharyngeal cancer cells, Bavachin treatment (20 μM for 24 hours) significantly increased the proportion of cells in the G0/G1 phase while reducing the proportion in the S and G2/M phases nih.govjcancer.org.
Here is a data table illustrating apoptosis induction by Bavachin:
| Cell Line | Assay Method | Bavachin Concentration (µM) | Treatment Duration (h) | Apoptotic Rate (%) | Control Apoptotic Rate (%) | Citation |
| Tu212 (Laryngopharyngeal) | Flow Cytometry (Annexin V-PI) | 20 | 24 | 25.5 | 11.43 | nih.gov |
| FaDu (Laryngopharyngeal) | Flow Cytometry (Annexin V-PI) | 20 | 24 | 20.83 | 9.81 | nih.gov |
| HT-29 (Colorectal Cancer) | Flow Cytometry (Annexin V-PI) | 40 | 48 | 33.7 | Unspecified | cjnmcpu.com |
| HCT 116 (Colorectal Cancer) | Flow Cytometry (Annexin V-PI) | 40 | 48 | 27.0 | Unspecified | cjnmcpu.com |
| HASMCs (Human Aortic Smooth Muscle) | Flow Cytometry (Annexin V-PI) | Unspecified | 72 | Prevented β-GP-induced | Unspecified | nih.govfrontiersin.org |
Cellular Migration Assays (e.g., Wound Healing)
Cellular migration assays, such as the wound healing or scratch assay, are used to evaluate the ability of cells to migrate and close a gap created in a cell monolayer. This assay is a simple yet effective method to study collective cell migration and can provide insights into the potential of a compound to inhibit or promote cell motility, relevant in processes like wound repair and cancer metastasis frontiersin.org4dcell.com.
Studies have shown that Bavachin can suppress the migration of cancer cells. Wound healing assays demonstrated that Bavachin treatment significantly inhibited the migration distance of laryngopharyngeal cancer cells (Tu212 and FaDu) researchgate.netnih.govjcancer.org. In MCF-7 breast cancer cells, a scratch assay indicated that higher concentrations of Bavachin significantly restricted cell migration researchgate.net.
Here is a data table summarizing findings from wound healing assays:
| Cell Line | Assay Type | Bavachin Concentration (µM) | Effect on Migration | Citation |
| Tu212 (Laryngopharyngeal) | Wound Healing | 20 | Inhibited | researchgate.netnih.govjcancer.org |
| FaDu (Laryngopharyngeal) | Wound Healing | 20 | Inhibited | researchgate.netnih.govjcancer.org |
| MCF-7 (Breast Cancer) | Scratch Assay | 1.1, 2.2, 4.4 | Restricted | researchgate.net |
Immunological and Inflammatory Marker Quantification (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying the levels of specific proteins, such as cytokines and chemokines, in cell culture supernatants or cell lysates. This is particularly useful for assessing the anti-inflammatory or immunomodulatory effects of a compound.
Research indicates that Bavachin possesses anti-inflammatory properties, as demonstrated by its effects on inflammatory markers in vitro. Bavachin decreased the expression and production of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in LPS-treated HK-2 kidney cells nih.govresearchgate.net. ELISA results confirmed the reduction in protein levels of these cytokines in cell culture supernatants nih.govresearchgate.net. In LPS-stimulated murine peritoneal macrophages and J774A.1 cells, Bavachin suppressed the production of IL-6 and IL-12p40, as measured by ELISA researchgate.net. Bavachin also inhibited the production of IL-1β by NLRP3 inflammasome-activated macrophages researchgate.netresearchgate.net.
Here is a data table summarizing findings from ELISA assays:
| Cell Type/Model | Stimulus | Bavachin Treatment | Markers Measured (ELISA) | Effect of Bavachin | Citation |
| HK-2 cells (Kidney) | LPS | 0.1 μg/mL pretreatment | IL-1β, IL-6, TNF-α | Decreased protein levels | nih.govresearchgate.net |
| Murine peritoneal macrophages | LPS | Various concentrations | IL-6, IL-12p40 | Suppressed production | researchgate.net |
| J774A.1 cells (Macrophages) | LPS | Various concentrations | IL-6, IL-12p40 | Suppressed production | researchgate.net |
| Macrophages | LPS/ATP or Nigericin | Various concentrations | IL-1β | Suppressed production | researchgate.netresearchgate.net |
Gene Expression Profiling (qRT-PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to quantify the mRNA levels of specific genes. This assay provides insights into how a compound affects gene transcription, revealing potential molecular targets and pathways.
qRT-PCR has been utilized to investigate the effects of Bavachin on the expression of genes involved in various cellular processes. In laryngopharyngeal cancer cells, Bavachin treatment decreased the mRNA levels of genes related to migration, such as MMP2 and N-cadherin, while increasing E-cadherin mRNA levels researchgate.netnih.govjcancer.org. Bavachin also decreased the mRNA levels of cell cycle-related genes like Cyclin D1 and c-Myc jcancer.org. In 3T3-L1 adipocytes, Bavachin increased the mRNA levels of adipogenic factors PPARγ and C/EBPα, as well as adiponectin, in a dose-dependent manner mdpi.com. Studies in LPS-treated HK-2 cells showed that Bavachin attenuated the mRNA levels of inflammatory cytokines IL-1β, IL-6, and TNF-α nih.govresearchgate.net. Bavachin also increased the mRNA level of Gadd45a in colorectal cancer cells cjnmcpu.comcjnmcpu.com. In primary rat chondrocytes, Bavachin increased the mRNA levels of anabolic genes like aggrecan and collagen type II jst.go.jp.
Here is a data table summarizing findings from qRT-PCR assays:
| Cell Line/Type | Bavachin Treatment | Genes Analyzed (qRT-PCR) | Effect of Bavachin | Citation |
| Tu212, FaDu (Laryngopharyngeal) | 20 μM | MMP2, N-cadherin, E-cadherin | Decreased (MMP2, N-cadherin), Increased (E-cadherin) | researchgate.netnih.govjcancer.org |
| Tu212, FaDu (Laryngopharyngeal) | 20 μM | Cyclin D1, c-Myc | Decreased | jcancer.org |
| 3T3-L1 adipocytes | Various concentrations | PPARγ, C/EBPα, Adiponectin | Increased | mdpi.com |
| HK-2 cells (Kidney) | 0.1 μg/mL pretreatment | IL-1β, IL-6, TNF-α | Attenuated | nih.govresearchgate.net |
| HT-29, HCT 116 (Colorectal) | 30 μmol/L | Gadd45a | Increased | cjnmcpu.comcjnmcpu.com |
| Primary rat chondrocytes | 5, 10 µmol | Aggrecan, Collagen type II | Increased | jst.go.jp |
| MCF-7 (Breast Cancer) | Unspecified | pS2, PR | Increased mRNA levels | biomolther.orgnih.gov |
Protein Expression and Post-translational Modification Analysis (Western Blotting, Immunofluorescence)
Western blotting and immunofluorescence are key techniques for analyzing protein expression levels and their localization within cells. Western blotting separates proteins by size and uses antibodies to detect specific proteins, providing quantitative data on protein abundance and post-translational modifications like phosphorylation. Immunofluorescence uses fluorescently labeled antibodies to visualize the location of specific proteins in cells or tissues.
Western blotting has been widely used to investigate the molecular mechanisms of Bavachin. Studies have shown that Bavachin treatment can alter the expression of proteins involved in apoptosis, cell cycle regulation, migration, and signaling pathways. For example, Bavachin increased the expression of the pro-apoptotic protein Bax and suppressed the expression of anti-apoptotic protein Bcl-2 in laryngopharyngeal cancer cells nih.govjcancer.org. It also lowered the expression levels of cell cycle regulators like CDK4/6 and CyclinD1 nih.govjcancer.org. Western blot analysis in laryngopharyngeal cancer cells also showed that Bavachin could downregulate the phosphorylation level of STAT3 and upregulate those of P38 and JNK nih.gov. In HASMCs, Bavachin suppressed the expression of apoptosis-related proteins Bax, Bak, Caspase3, and Caspase9, while preventing the suppression of Bcl-2 nih.govfrontiersin.org. Bavachin also affected the expression of proteins related to autophagy (LC3, p62, beclin1) and the mTOR signaling pathway in HASMCs frontiersin.orgresearchgate.net. In 3T3-L1 adipocytes, Western blot confirmed that Bavachin dose-dependently increased PPARγ and C/EBPα protein levels mdpi.com. In LPS-treated HK-2 cells, Bavachin inhibited the phosphorylation of MAPKs (P38, ERK, and JNK) and NF-κB nih.govresearchgate.net. Western blot also confirmed the increased protein level of Gadd45a in colorectal cancer cells treated with Bavachin cjnmcpu.comcjnmcpu.com. In macrophages, Bavachin attenuated the expression of caspase-1 p20 and mature IL-1β protein researchgate.netresearchgate.net. Immunofluorescence staining has been used to visualize the localization of proteins like LC3-II in HASMCs, indicating the induction of autophagy by Bavachin frontiersin.orgresearchgate.net, and caspase-1 and ASC in macrophages, related to inflammasome activation researchgate.net.
Here is a data table summarizing findings from Western Blotting and Immunofluorescence assays:
| Cell Line/Type | Bavachin Treatment | Proteins/Markers Analyzed (Western Blot/Immunofluorescence) | Effect of Bavachin | Citation |
| Tu212, FaDu (Laryngopharyngeal) | Unspecified | Bax, Bcl-2, CDK4/6, CyclinD1, p-STAT3, STAT3, p-P38, P38, p-JNK, JNK, E-cadherin | Altered expression/phosphorylation | researchgate.netnih.govjcancer.org |
| HASMCs (Human Aortic Smooth Muscle) | Various concentrations | Caspase3, Caspase9, Bak, Bcl-2, Bax, LC3, p62, beclin1, mTOR, β-catenin, Runx2, OPN | Altered expression | nih.govfrontiersin.orgresearchgate.net |
| 3T3-L1 adipocytes | Various concentrations | PPARγ, C/EBPα | Increased expression | mdpi.com |
| HK-2 cells (Kidney) | 0.1 μg/mL pretreatment | p-P38, P38, p-ERK, ERK, p-JNK, JNK, p-NF-κB, NF-κB | Inhibited phosphorylation | nih.govresearchgate.net |
| HT-29, HCT 116 (Colorectal) | 30 μmol/L | Gadd45a | Increased expression | cjnmcpu.comcjnmcpu.com |
| Macrophages | Various concentrations | NLRP3, ASC, Caspase-1, IL-1β (mature and pro), p-Caspase-1 p20 | Altered expression/cleavage | researchgate.netresearchgate.net |
| Primary rat chondrocytes | 5, 10 µmol | NOS2, COX-2, PGE2 | Suppressed expression | jst.go.jp |
| MCF-7 (Breast Cancer) | 10 μM | ERα | Decreased protein levels | biomolther.orgnih.gov |
Transcription Factor Activity Assays (Electrophoretic Mobility Shift Assay, Dual-Luciferase Reporter)
Transcription factor activity assays are fundamental techniques used to investigate how Bavachin might influence gene expression by affecting the binding or activity of transcription factors.
Electrophoretic Mobility Shift Assay (EMSA): EMSA is a technique used to detect DNA-protein interactions, specifically the binding of transcription factors to their target DNA sequences signosisinc.commdpi.com. By using labeled DNA probes containing the transcription factor binding site, researchers can determine if Bavachin affects the ability of a transcription factor to bind to DNA. A shift in the mobility of the DNA probe in a gel indicates protein binding signosisinc.commdpi.com. While the search results mention EMSA in the context of studying transcription factor binding, specific data on Bavachin's effects on transcription factor binding using EMSA were not explicitly detailed in the provided snippets. However, studies on other compounds and transcription factors, such as the glucocorticoid receptor (GR) binding to the RANKL promoter, illustrate the application of EMSA in transcription factor research mdpi.com.
Dual-Luciferase Reporter Assay: The Dual-Luciferase Reporter Assay is a widely used method to quantify transcription factor activity and gene promoter activation signosisinc.commdpi.comnih.govharvardapparatus.comsignosisinc.com. This assay involves transfecting cells with two luciferase reporter plasmids: one containing the promoter sequence of a target gene (or multiple repeats of a transcription factor binding site) linked to a firefly luciferase gene, and a second plasmid containing a constitutively expressed Renilla luciferase gene as an internal control for transfection efficiency mdpi.comharvardapparatus.comsignosisinc.com. Changes in firefly luciferase activity, normalized to Renilla luciferase activity, indicate alterations in the transcriptional activity driven by the tested promoter or transcription factor, potentially influenced by Bavachin treatment mdpi.comharvardapparatus.com. Studies have utilized luciferase reporter assays to assess the impact of compounds on transcription factors like NF-κB researchgate.net and PPARγ nih.govresearchgate.net. Research indicates that Bavachin can influence the transcriptional activity of PPARγ nih.govresearchgate.net.
In Silico and Computational Drug Discovery Platforms
In silico and computational approaches play a vital role in modern drug discovery by enabling the screening of large compound libraries, predicting molecular interactions, and analyzing complex biological data.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the binding interactions between a small molecule (like Bavachin) and a target protein ijcce.ac.irresearchgate.netajol.infoijcce.ac.irmdpi.com.
Molecular Docking: This method predicts the preferred binding orientation (pose) of a ligand within the binding site of a protein and estimates the binding affinity ijcce.ac.irresearchgate.netijcce.ac.ir. Molecular docking studies on Bavachin have been conducted to investigate its potential interactions with various proteins, including acetylcholinesterase, butyrylcholinesterase, and surface receptor proteins like EGFR, CD44, CD47, FYL Peptide Receptor 1, and corticotropin-releasing hormone receptor 1 in the context of bladder cancer and Alzheimer's disease ijcce.ac.ir. Molecular docking has also been used to explore Bavachin's potential as an inhibitor of the human BRCA-1 protein, suggesting its possible application in breast cancer research researchgate.net. Another study utilized molecular docking to assess the binding affinity of Bavachin and related compounds to Anaplastic Lymphoma Kinase (ALK) and various receptor tyrosine kinases ijcce.ac.ir.
| Target Protein | Disease Context | Predicted Binding Affinity/Interaction | Source |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Excellent IC50 (45.92 µM) | ijcce.ac.ir |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Good IC50 (31.16 µM) | ijcce.ac.ir |
| EGFR, CD44, CD47, FYL Peptide Receptor 1, CRHR1 | Bladder Cancer | Significant binding affinity | ijcce.ac.ir |
| Human BRCA-1 protein | Breast Cancer | Potential inhibitor | researchgate.net |
| Anaplastic Lymphoma Kinase (ALK) and ALK mutants | Cancer | Potential inhibitor (IC50: 0.018 µM) | ijcce.ac.ir |
| EGFR, c-Met, VEGFR2, c-Src, IGF1R, JAK2 (receptor tyrosine kinases) | Cancer | Strong connections with proteins | ijcce.ac.ir |
| NIK (NF-κB-inducing kinase) | Inflammation, Cancer, etc. | Strong binding affinities | mdpi.com |
Molecular Dynamics (MD) Simulations: MD simulations extend molecular docking by simulating the dynamic behavior of the ligand-protein complex over time ijcce.ac.irresearchgate.netijcce.ac.irmdpi.com. This provides insights into the stability of the complex, conformational changes, and the strength of interactions in a more realistic environment ijcce.ac.irmdpi.com. MD simulations have been performed for Bavachin-protein complexes, such as the bavachin-AChE complex, to understand the movement and visual characteristics of the protein upon ligand binding ijcce.ac.ir. MD simulations are used to confirm the validity and stability of docking results and to analyze molecular-scale interactions researchgate.netijcce.ac.irmdpi.com.
Virtual Screening Methodologies (Ligand-based, Structure-based)
Virtual screening (VS) involves computationally sifting through large databases of small molecules to identify potential drug candidates scielo.breurofinsdiscovery.comyoutube.commdpi.com. The two main approaches are ligand-based and structure-based virtual screening.
Ligand-based Virtual Screening (LBVS): This approach relies on the information of known active molecules (ligands) to find other compounds with similar properties scielo.breurofinsdiscovery.commdpi.com. It does not require the 3D structure of the target protein eurofinsdiscovery.comyoutube.com. LBVS methods use molecular descriptors, pharmacophore models, and similarity searching to identify compounds that are structurally or functionally similar to known Bavachin analogs or other active compounds eurofinsdiscovery.commdpi.com.
Structure-based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein to identify potential ligands that can bind to its active site scielo.breurofinsdiscovery.comyoutube.commdpi.com. SBVS often employs molecular docking to predict binding poses and affinities for a library of compounds against a specific protein target scielo.breurofinsdiscovery.com. While the search results discuss SBVS in general and its application with molecular docking scielo.breurofinsdiscovery.commdpi.commdpi.com, specific instances of Bavachin being used as a query or hit in large-scale virtual screening campaigns were not detailed in the provided snippets. However, the molecular docking studies mentioned earlier ijcce.ac.irresearchgate.netijcce.ac.ir are a component of structure-based approaches.
Omics Data Integration (e.g., Gene Ontology Enrichment Analysis, Pathway Enrichment Analysis, Protein-Protein Interaction Networks)
Omics data integration involves combining data from different high-throughput techniques (like transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of biological systems and the effects of compounds like Bavachin researchgate.netbiorxiv.orgnih.govebi.ac.uk.
Gene Ontology (GO) Enrichment Analysis: GO enrichment analysis is used to identify biological processes, molecular functions, and cellular components that are statistically over-represented in a set of genes or proteins, such as those affected by Bavachin treatment researchgate.netbiorxiv.orgnih.govebi.ac.uk. This helps in understanding the functional context of the observed changes in omics data researchgate.netebi.ac.uk. In silico analysis, including Gene Ontology enrichment analysis, has been used to retrieve molecular targets of Bavachin, such as cytochrome c oxidase (COX), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3), and estrogen receptors (ER), hypothesizing its cellular mechanisms nih.gov.
Pathway Enrichment Analysis: Similar to GO analysis, pathway enrichment analysis identifies biological pathways (e.g., signaling pathways, metabolic pathways) that are significantly enriched in a dataset researchgate.netbiorxiv.orgnih.gov. This helps in understanding how Bavachin might modulate specific cellular pathways researchgate.netbiorxiv.org. Pathway enrichment analysis has been employed in conjunction with omics data to identify characteristic biological processes and pathways biorxiv.orgnih.gov. In silico analysis, including pathway enrichment analysis, has helped identify potential molecular targets and hypothesized cellular mechanisms of Bavachin nih.gov.
Protein-Protein Interaction (PPI) Networks: PPI networks represent the physical interactions between proteins within a cell researchgate.netnih.gov. Integrating omics data with PPI networks can help identify key proteins or modules that are affected by Bavachin and play central roles in biological processes researchgate.netnih.gov. Analyzing PPI networks can provide insights into how proteins work together in complexes or pathways and how these interactions might be perturbed by a compound researchgate.netnih.gov.
Preclinical Animal Model Development and Application
Preclinical animal models are essential for evaluating the in vivo efficacy and mechanisms of action of potential therapeutic compounds like Bavachin before human clinical trials mdpi.com. Rodent models are commonly used due to their genetic tractability and physiological similarities to humans in many disease contexts.
Rodent Models of Disease for Bavachin Evaluation (e.g., Cancer Xenografts, Metabolic Disorders, Infectious Diseases, Neurological Conditions)
Bavachin's effects have been investigated in various rodent models of disease.
Cancer Xenografts: Xenograft models involve transplanting human cancer cells or tumor tissue into immunodeficient mice mdpi.comresearchgate.netdovepress.comnih.gov. This allows researchers to study tumor growth and the effects of potential therapies in a living system mdpi.comdovepress.com. Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are common types mdpi.comdovepress.comnih.gov. While the search results mention cancer xenograft models in general and their use in cancer research mdpi.comresearchgate.netdovepress.comnih.gov, a specific study detailing Bavachin evaluation in a cancer xenograft model was not prominently featured in the provided snippets, although one snippet mentions xenograft tumor models in the context of laryngopharyngeal cancer and Bavachin researchgate.net.
Metabolic Disorders: Rodent models are widely used to study metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) nih.govresearchgate.netresearchgate.netmdpi.com. Studies have investigated the effects of Bavachin in diet-induced obese mice, demonstrating that Bavachin can protect against hepatic steatosis and obesity nih.govresearchgate.net. Bavachin administration to high-fat diet (HFD)-fed mice attenuated increases in body weight, liver weight, blood glucose, and triglyceride content researchgate.net. It also alleviated hepatic inflammation and improved glucose intolerance and insulin (B600854) resistance researchgate.net. Bavachin has also been studied in db/db mice, a model for type 2 diabetes, showing potential benefits in alleviating diabetic nephropathy and improving muscle atrophy researchgate.netmdpi.com.
| Animal Model | Disease Model | Bavachin Effect | Source |
| HFD-fed mice | Obesity, Hepatic Steatosis | Attenuated body weight, liver weight, blood glucose, and triglyceride increases; alleviated hepatic inflammation; improved glucose intolerance and insulin resistance. | researchgate.net |
| db/db mice | Diabetic Nephropathy | Alleviated diabetic nephropathy. | researchgate.net |
| db/db mice | Type 2 Diabetes (Muscle Atrophy) | Enhanced muscle strength and cross-sectional areas; suppressed inflammatory cytokines. | mdpi.com |
| Dexamethasone-treated mice | Muscle Atrophy | Enhanced muscle strength and muscle mass. | mdpi.com |
Infectious Diseases: Rodent models are used to study the pathogenesis of infectious diseases and evaluate the efficacy of antimicrobial agents nih.govmdpi.comresearchgate.netnih.govmdpi.com. Bavachin has been investigated in mouse models of infection. For instance, Bavachin protected mice from pneumonia infection by Staphylococcus aureus, suppressing alpha-hemolysin (B1172582) expression and reducing lung bacterial load and inflammation nih.govresearchgate.netnih.gov. Bavachin also enhanced the activity of colistin (B93849) against colistin-resistant Gram-negative bacteria in mice and Galleria mellonella larvae infection models, improving survival rates and reducing bacterial burden in organs mdpi.com. Studies have also explored Bavachin's antiviral activity against rotavirus in vitro, suggesting potential for in vivo studies mdpi.com.
| Animal Model | Infectious Agent/Condition | Bavachin Effect | Source |
| Mice | Staphylococcus aureus pneumonia infection | Protected mice, suppressed alpha-hemolysin expression, reduced lung bacterial load and inflammation. | nih.govresearchgate.netnih.gov |
| Mice and Galleria mellonella larvae | Colistin-resistant Gram-negative bacteria infection | Enhanced colistin activity, improved survival rates, reduced bacterial burden in organs. | mdpi.com |
| Mice | LPS-induced AKI | Inhibited increases in serum creatinine (B1669602) and blood urea (B33335) nitrogen levels. | researchgate.net |
Neurological Conditions: Animal models, including rodents, are used to study neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression researchgate.netnih.govbenthambooks.comgladstone.org. Bavachin has been evaluated in a streptozotocin (B1681764) (STZ)-induced diabetes mouse model, which can exhibit neurological complications researchgate.netnih.gov. In this model, Bavachin decreased STZ-induced depressive-like behaviors, inhibited microglia activation, and reduced the phosphorylation of PKCδ, suggesting potential neuroprotective effects researchgate.netnih.gov.
| Animal Model | Neurological Condition | Bavachin Effect | Source |
| Streptozotocin (STZ)-induced diabetic mice | Depressive-like behaviors, Neuroinflammation (associated with diabetes) | Decreased depressive-like behaviors, inhibited microglia activation, reduced PKCδ phosphorylation, inhibited NF-κB pathway activation. | researchgate.netnih.gov |
In Vivo Assessment of Bavachin's Pharmacological Efficacy
In vivo studies are essential for evaluating the biological effects of Bavachin within living systems, providing insights into its potential therapeutic applications and mechanisms of action. These studies often utilize animal models to investigate various pharmacological activities.
For instance, research has explored Bavachin's effects in the context of combating colistin resistance in Gram-negative bacteria. In one study, Galleria mellonella larvae and mice were used as in vivo models to assess the synergistic antibacterial effect of Bavachin combined with colistin. The results indicated that Bavachin could enhance the antibacterial efficacy and improve the therapeutic effect of colistin in these animal models. mdpi.com Specifically, in a mouse infection model, the combination of 2 mg/kg colistin and 32 mg/kg Bavachin significantly increased survival rates compared to colistin monotherapy. mdpi.com Furthermore, the bacterial burden in organs such as the spleen, liver, and kidney was reduced in the combination therapy group in mice. mdpi.com
Another area of in vivo investigation involves Bavachin's impact on inflammatory responses. An animal model of asthma inflammation demonstrated that Bavachin could ameliorate the condition by inhibiting IL-4 expression through the downregulation of STAT6 phosphorylation and GATA-3 expression in mice. exploverpub.comnih.gov
Studies have also utilized mouse models to investigate Bavachin's role in protecting against infections. In a mouse pneumonia model induced by Staphylococcus aureus, subcutaneous injection of 40 mg/kg Bavachin significantly reduced the mortality rate. jmb.or.kr
Furthermore, in vivo pharmacokinetic studies in rats have been conducted to understand how Bavachin is processed by the body. These studies have shown that co-administration with other compounds, such as pachymic acid, can significantly alter the pharmacokinetic profile of Bavachin, increasing its area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2). nih.gov
The following table summarizes some findings from in vivo studies:
| Study Focus (Animal Model) | Key Finding | Animal Model Used |
| Enhancing colistin efficacy against resistant bacteria | Improved survival rates and reduced bacterial burden when combined with colistin. | Mice, Galleria mellonella larvae mdpi.com |
| Ameliorating asthma inflammation | Inhibited IL-4 expression by downregulating STAT6 phosphorylation and GATA-3 expression. | Mice exploverpub.comnih.gov |
| Protection against Staphylococcus aureus pneumonia infection | Reduced mortality rate. | Mice jmb.or.kr |
| Pharmacokinetic profile alteration by co-administration | Increased AUC, Cmax, and t1/2 of Bavachin when co-administered with pachymic acid. | Rats nih.gov |
| Liver damage in LPS-mediated susceptibility model | Enhanced NLRP3 inflammasome activation and caused liver damage. | Mice hep.com.cn |
Advanced Analytical Techniques for Bavachin Quantification and Characterization in Research
Accurate identification, separation, and quantification of Bavachin in various samples, including plant extracts and biological matrices, are critical for pharmacological research and quality control. Advanced analytical techniques offer the sensitivity, selectivity, and resolution required for these purposes.
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (UV, ECD, DAD, MS, TOF-MS, LC-MS/MS)
HPLC is a widely used technique for the separation and quantification of Bavachin, often coupled with a range of detectors to enhance detection capabilities.
HPLC-UV: Ultraviolet (UV) detection is a common method for quantifying Bavachin due to its chromophores that absorb UV light. benthamdirect.comnih.gov
HPLC-ECD: Electrochemical detection (ECD) offers high sensitivity for the analysis of Bavachin. benthamdirect.comnih.govnih.gov A method using HPLC-ECD has been developed for the simultaneous determination of Bavachin and isobavachalcone (B1672217) in Fructus Psoraleae, demonstrating high sensitivity with detection limits in the nanomolar range. nih.gov
HPLC-DAD: Diode-Array Detection (DAD) allows for the acquisition of full UV-Vis spectra, aiding in peak identification and purity assessment. benthamdirect.combbrc.innih.gov HPLC-DAD has been used for the identification and quantification of multiple flavonoids, including Bavachin, in Psoralea corylifolia. nih.gov
HPLC-MS: Mass Spectrometry (MS) provides structural information and high selectivity based on the mass-to-charge ratio of the analyte. benthamdirect.comnih.gov
HPLC-TOF-MS: Coupling HPLC with Time-of-Flight Mass Spectrometry (TOF-MS) allows for accurate mass measurements, which is valuable for identifying and characterizing compounds. benthamdirect.combbrc.in This combination has been employed for the identification of Bavachin and other compounds in Psoralea corylifolia. bbrc.in
LC-MS/MS: Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique often used for the quantification of Bavachin in complex biological samples, such as plasma. nih.govbenthamdirect.com LC-MS/MS methods have been developed and validated for pharmacokinetic studies of Bavachin, utilizing multiple reaction monitoring (MRM) mode for quantification. nih.gov
These hyphenated techniques offer significant advantages in terms of sensitivity, selectivity, and the ability to analyze complex mixtures containing Bavachin.
Ion Trap Mass Spectrometry (IT-MS)
Ion Trap Mass Spectrometry (IT-MS) is a mass spectrometry technique that can be coupled with chromatography (e.g., HPLC or Capillary Electrophoresis) for the identification and structural elucidation of compounds like Bavachin. benthamdirect.comnih.govnih.gov IT-MS allows for the trapping and fragmentation of ions, providing detailed information about their structure through MSn experiments. This is particularly useful for identifying Bavachin and its isomers in complex extracts. nih.govnih.gov Studies have utilized IT-MS to elucidate the fragmentation pathways of Bavachin in negative ion mode for identification purposes. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique used for the separation and quantification of compounds. exploverpub.combenthamdirect.comresearchgate.netresearchgate.net HPTLC methods have been developed and validated for the simultaneous estimation of Bavachin along with other compounds like bakuchiol (B1667714) and psoralen (B192213) in Psoralea corylifolia seeds. exploverpub.comresearchgate.net This technique offers a relatively simple and cost-effective approach for the analysis of Bavachin in plant materials. Densitometric scanning is typically used for detection and quantification in HPTLC. researchgate.net
Fluorescence Probe-Based Detection Methods (e.g., Nitrogen-Doped Carbon Dots)
Fluorescence-based methods offer high sensitivity for the detection of analytes. Research is exploring the use of fluorescence probes, such as nitrogen-doped carbon dots (N-CDs), for the detection of Bavachin. exploverpub.comexploverpub.com N-CDs are fluorescent nanomaterials that can exhibit strong luminescence and can be synthesized from various carbon sources. mdpi.comui.ac.idmdpi.comdovepress.com The principle behind using N-CDs for detection often involves the interaction of the analyte (Bavachin) with the N-CDs, leading to a change in their fluorescence properties (e.g., quenching or enhancement). mdpi.comui.ac.id While N-CDs have been explored as fluorescent probes for detecting various substances, including metal ions, their specific application for Bavachin detection based on fluorescence changes is an area of ongoing research. mdpi.comui.ac.idmdpi.com Studies have investigated the use of fluorescent probes, like DCFH-DA, to assess cellular responses related to Bavachin's effects, such as reactive oxygen species (ROS) levels. nih.gov
Future Directions and Translational Perspectives in Bavachin Research
Elucidation of Novel Molecular Targets and Signaling Pathways
Research into Bavachin continues to uncover its complex interactions at the molecular level. While some targets and pathways have been identified, further work is needed to fully map its cellular mechanisms. Studies have indicated that Bavachin can influence key signaling cascades involved in inflammation, apoptosis, and oxidative stress. nih.govresearchgate.netresearchgate.net For instance, Bavachin has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) in multiple myeloma cell lines, suggesting these as potential targets. nih.gov In silico analyses have also retrieved molecular targets including cytochrome c oxidase (COX), NF-κB, Nucleotide-binding domain, leucine-rich–containing family, pyrin domain–containing-3 (NLRP3), and estrogen receptors (ERs), hypothesizing their role in Bavachin's effects on various ailments. nih.govresearchgate.net Further research utilizing techniques such as molecular docking can help confirm the binding affinity of Bavachin and its metabolites to specific proteins, such as mitochondrial respiratory complexes. researchgate.net The identification of novel targets and the detailed understanding of affected signaling pathways are crucial for defining Bavachin's therapeutic scope and minimizing potential off-target effects.
Development of Bavachin Derivatives with Enhanced Efficacy and Selectivity
The development of Bavachin derivatives presents a promising avenue to enhance its therapeutic profile. By modifying the chemical structure of Bavachin, researchers aim to improve its efficacy, selectivity for specific targets, bioavailability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental in this process, exploring how alterations to functional groups or the core flavanone (B1672756) structure influence biological activity. For example, studies on related compounds like bakuchiol (B1667714) have involved preparing analogs by targeting various positions to develop more potent agents with improved pharmaceutical characteristics. eurekaselect.comresearchgate.net Similarly, investigating Bavachin analogs, such as bavachinin (B190651) (7-O-methylbavachin), has revealed differences in inhibitory efficacy on enzymes like human monoamine oxidases (hMAOs), highlighting the impact of subtle structural changes on activity and selectivity. nih.gov Future efforts will likely focus on rational design and synthesis of novel Bavachin derivatives, followed by rigorous in vitro and in vivo evaluation to identify candidates with superior therapeutic indices.
Strategies for Specific Cell and Tissue Targeting of Bavachin
Achieving specific delivery of Bavachin to target cells or tissues is a critical challenge for maximizing its therapeutic benefits and reducing potential systemic exposure. Strategies for specific cell and tissue targeting are being explored for various therapeutic agents, and these approaches can be adapted for Bavachin. This includes the use of targeted drug delivery systems such as liposomes or nanoparticles functionalized with ligands that bind specifically to receptors or markers overexpressed on target cells. ubc.ca Overcoming biological barriers, such as the extracellular matrix and cellular membranes, is essential for successful targeting. ijbpas.com Research in this area for Bavachin would involve investigating suitable delivery vehicles and targeting ligands that can selectively accumulate the compound at desired sites, potentially improving its efficacy in treating localized diseases and mitigating off-target effects.
Exploration of Polypharmacology and Multi-target Mechanisms of Bavachin
Bavachin, similar to many natural products, is increasingly recognized for its potential polypharmacological nature, interacting with multiple biological targets simultaneously. naturalproducts.netnih.gov This multi-target activity can contribute to its diverse therapeutic effects but also presents challenges in understanding its complete mechanism of action. Future research will focus on comprehensively exploring the spectrum of targets modulated by Bavachin. This involves employing experimental and computational strategies to identify both primary and secondary targets. nih.govplos.org Understanding the interplay between these multiple interactions is crucial for optimizing therapeutic outcomes and predicting potential off-target effects. Research suggests that modulating multiple targets in a selective manner may offer an improved balance between therapeutic efficacy and safety compared to single-targeted agents. nih.gov Studies investigating Bavachin's effects on various signaling pathways like MAPK and STAT3 in different cell types further support its multi-target potential. nih.govresearchgate.net
Integration of Advanced Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Bavachin Studies
The integration of advanced omics technologies, including proteomics, metabolomics, and transcriptomics, is essential for gaining a holistic understanding of Bavachin's effects on biological systems. These technologies provide complementary insights into the changes occurring at the protein, metabolite, and gene expression levels, respectively. metwarebio.combmbreports.orgmdpi.comnih.gov
Transcriptomics: Studies can utilize RNA sequencing to identify global changes in gene expression profiles in response to Bavachin treatment, revealing affected pathways and biological processes. wjgnet.com
Proteomics: Proteomic analysis can identify and quantify proteins whose expression or modification levels are altered by Bavachin, providing direct evidence of its impact on cellular machinery and signaling networks.
Metabolomics: Metabolomics can capture the metabolic footprint of Bavachin's activity, identifying changes in metabolite concentrations that reflect altered enzymatic activities and pathway fluxes. metwarebio.com
Integrating data from these different omics layers through bioinformatics approaches can help construct comprehensive molecular networks, elucidating the complex interactions between genes, proteins, and metabolites influenced by Bavachin. metwarebio.commdpi.com This integrated approach is powerful for identifying potential therapeutic targets, understanding disease mechanisms, and advancing the development of Bavachin as a therapeutic agent. metwarebio.combmbreports.org For example, integrated omics has been applied in nanotoxicity studies to better understand cellular responses, an approach that could be valuable in assessing the full biological impact of Bavachin. bmbreports.orgresearchgate.net
Q & A
Q. How to optimize in vivo dosing for Bavachin's bone-protective effects?
- Answer: In OVX rats, 8 mg/kg/day for 12 weeks increases bone cortical thickness and reduces serum alkaline phosphatase. Use micro-CT for trabecular analysis and pair with pharmacokinetic studies to assess bioavailability .
Methodological Notes
- Data Contradiction Analysis: Discrepancies in effective concentrations (e.g., 10 µM vs. 20 µM) may stem from cell-type sensitivity or assay duration. Always cross-reference with viability data.
- Advanced Techniques: For pathway analysis, combine RNA-seq (e.g., NF-κB target genes) with phosphoproteomics to map signaling cascades.
- Ethical Compliance: Adhere to institutional guidelines for animal studies (e.g., OVX model approval) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
